4-Chloro-3-iodo-1-methylpyridin-2(1H)-one
Description
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Structure
3D Structure
Properties
Molecular Formula |
C6H5ClINO |
|---|---|
Molecular Weight |
269.47 g/mol |
IUPAC Name |
4-chloro-3-iodo-1-methylpyridin-2-one |
InChI |
InChI=1S/C6H5ClINO/c1-9-3-2-4(7)5(8)6(9)10/h2-3H,1H3 |
InChI Key |
SSYDYZCUEHDTNX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C(C1=O)I)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Navigating the Synthesis and Characterization of 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one: A Technical Guide for Chemical Researchers
Introduction: Unveiling a Novel Pyridinone Derivative
The landscape of medicinal chemistry is in constant evolution, with the synthesis of novel heterocyclic compounds playing a pivotal role in the discovery of new therapeutic agents. Pyridin-2(1H)-one and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2] The introduction of halogen substituents, such as chlorine and iodine, can significantly modulate the physicochemical and pharmacological properties of these molecules. This guide focuses on a specific, and likely novel, derivative: 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one .
As of the writing of this guide, a dedicated CAS number for 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one has not been readily identified in major chemical databases. This suggests that the compound represents a new chemical entity, offering a unique opportunity for research and development. This guide, therefore, serves as a comprehensive theoretical and practical framework for its synthesis, characterization, and potential applications, drawing upon established chemical principles and data from structurally related compounds.
Proposed Synthetic Pathway
The synthesis of 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one can be envisioned through a multi-step process, commencing from a suitable pyridine precursor. The proposed pathway involves the sequential introduction of the chloro, iodo, and methyl groups onto the pyridin-2(1H)-one scaffold.
Caption: Proposed synthetic pathway for 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 2-Hydroxypyridine (Pyridin-2(1H)-one)
The initial step involves the synthesis of the pyridin-2-one core. A common method is the oxidation of pyridine to pyridine N-oxide, followed by rearrangement.
-
Protocol:
-
To a solution of pyridine in a suitable solvent (e.g., acetic acid), add an oxidizing agent such as hydrogen peroxide.[3]
-
Heat the reaction mixture to facilitate the formation of pyridine N-oxide.
-
The resulting pyridine N-oxide is then treated with acetic anhydride, which induces a rearrangement to 2-acetoxypyridine.
-
Subsequent hydrolysis of the acetate group yields 2-hydroxypyridine (which exists in tautomeric equilibrium with pyridin-2(1H)-one).
-
Step 2: Chlorination of 2-Hydroxypyridine
The introduction of a chlorine atom at the 4-position of the pyridinone ring is a crucial step.
-
Protocol:
-
Dissolve 2-hydroxypyridine in a suitable solvent.
-
Introduce a chlorinating agent. Common reagents for the chlorination of pyridines include phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[4][5]
-
The reaction is typically carried out at an elevated temperature to drive the reaction to completion.
-
Work-up involves quenching the excess chlorinating agent and purifying the resulting 4-chloro-2-hydroxypyridine.
-
Step 3: Iodination of 4-Chloro-2-hydroxypyridine
The subsequent step is the introduction of an iodine atom at the 3-position. Electrophilic iodination of the electron-rich pyridinone ring is a feasible approach.
-
Protocol:
-
Dissolve 4-chloro-2-hydroxypyridine in a suitable solvent.
-
Add an iodinating agent such as N-iodosuccinimide (NIS) or iodine in the presence of a base. The use of NIS is often preferred for its milder reaction conditions.
-
The reaction may be catalyzed by an acid to enhance the electrophilicity of the iodine source.
-
Purification of the product, 4-chloro-3-iodo-2-hydroxypyridine, is performed using standard techniques such as column chromatography.
-
Step 4: N-Methylation of 4-Chloro-3-iodo-2-hydroxypyridine
The final step is the methylation of the nitrogen atom of the pyridinone ring.
-
Protocol:
-
The N-methylation of pyridin-2-ones can be achieved by reacting the substrate with a methylating agent in the presence of a base.[6]
-
Dissolve 4-chloro-3-iodo-2-hydroxypyridine in an appropriate solvent (e.g., DMF or acetone).
-
Add a base such as potassium carbonate or sodium hydride to deprotonate the nitrogen atom.
-
Introduce a methylating agent, such as methyl iodide or dimethyl sulfate.
-
The reaction mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete.
-
The final product, 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one, is then isolated and purified.
-
Characterization and Data Presentation
The structural elucidation of the synthesized 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one would rely on a combination of spectroscopic techniques.
Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | A singlet for the N-methyl group (around 3.5-4.0 ppm). Two doublets in the aromatic region corresponding to the protons at the 5 and 6 positions of the pyridine ring. The coupling constant between these protons would be indicative of their ortho relationship. |
| ¹³C NMR | Resonances for the N-methyl carbon, the carbonyl carbon (C2), and the four aromatic carbons (C3, C4, C5, and C6). The carbons attached to the electronegative chlorine and iodine atoms (C4 and C3, respectively) would show characteristic shifts. |
| Mass Spec. | The molecular ion peak corresponding to the exact mass of C₆H₅ClINO. The isotopic pattern of the molecular ion would be characteristic of the presence of one chlorine atom. |
Note: The exact chemical shifts and coupling constants would need to be determined experimentally. The predicted values are based on data for structurally similar compounds.
Physicochemical Properties and Potential Applications
The presence of both chloro and iodo substituents, along with the N-methyl group, is expected to confer specific physicochemical properties to the molecule.
-
Lipophilicity: The halogen atoms will increase the lipophilicity of the molecule, which can influence its solubility and ability to cross biological membranes.
-
Reactivity: The carbon-iodine bond is relatively weak and can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), making this compound a versatile intermediate for the synthesis of more complex molecules.[7] The chlorine atom is generally less reactive in such reactions, allowing for selective functionalization at the 3-position.
The pyridinone scaffold is a known "privileged structure" in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[2] Therefore, 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one could be a valuable candidate for screening in various biological assays, including:
-
Anticancer: Many substituted pyridines exhibit antiproliferative activity.[8]
-
Antiviral: Pyridinone derivatives have been investigated as inhibitors of viral enzymes.[2]
-
Kinase Inhibition: The pyridine ring is a common motif in kinase inhibitors, which are a major class of anticancer drugs.
Safety and Handling
As with any novel chemical compound, 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one should be handled with appropriate safety precautions. Based on the safety data for related halogenated aromatic compounds, the following should be considered:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood.
-
Toxicity: The toxicity of this specific compound is unknown. Assume it is harmful if swallowed, in contact with skin, or if inhaled.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials.
Conclusion
4-Chloro-3-iodo-1-methylpyridin-2(1H)-one represents a promising yet underexplored chemical entity. The synthetic pathway proposed in this guide, based on well-established chemical transformations, provides a rational approach for its preparation. The unique combination of functional groups on the pyridinone core suggests that this compound could be a valuable building block for the synthesis of more complex molecules and a potential candidate for drug discovery programs. Further experimental work is necessary to confirm the proposed synthesis, fully characterize the compound, and explore its biological activities.
References
-
ResearchGate. (n.d.). Selected N‐substituted 2‐pyridones with biological activity. Retrieved from [Link]
-
Synthesis and biological activity of substituted-4,5,6,7-tetrahydrothieno pyridines: a review. (n.d.). Retrieved from [Link]
-
Synthesis and biological activity of novel substituted pyridines and purines containing 2,4-thiazolidinedione. (2004, May 15). PubMed. Retrieved from [Link]
-
MDPI. (2022, December 21). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Retrieved from [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. (2022, March 23). PMC. Retrieved from [Link]
-
the synthesis and microbiological activity of new 4-chloropyridin-2-yl derivatives. (2009, April 23). Retrieved from [Link]
-
Divergent Synthesis of Functionalized Indenopyridin-2-ones and 2-Pyridones via Benzyl Group Transfer. (2022, November 11). American Chemical Society. Retrieved from [Link]
-
Method for synthesizing 4-chloro-pyridine. (n.d.). Eureka | Patsnap. Retrieved from [Link]
- Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
-
SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (n.d.). Rasayan. Retrieved from [Link]
-
Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry. (n.d.). Retrieved from [Link]
-
BuyersGuideChem. (n.d.). 4-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Methylation of pyridine N‐oxides using various peroxides.. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-chloro-3-iodo-1h-pyrazolo[3,4-b]pyridine. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-chloro-3-iodo-1h-pyrazolo[4,3-c]pyridine. Retrieved from [Link]
-
ProQuest. (n.d.). Methylation of pyridin-2-one with methanol over γ-alumina in vapor phase. Retrieved from [Link]
- Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
-
Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. (n.d.). PMC. Retrieved from [Link]
- Google Patents. (n.d.). US3428641A - Methylation of pyridines.
-
arkat usa. (n.d.). Synthesis of functionalized pyridinium salts bearing a free amino group. Retrieved from [Link]
- Google Patents. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
-
Googleapis.com. (2011, July 25). (12) United States Patent. Retrieved from [Link]
-
ResearchGate. (2018, January 13). (PDF) Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]
-
Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]
-
Eureka | Patsnap. (2017, September 5). Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Retrieved from [Link]
-
PubChem. (n.d.). SALTS OF THE COMPOUND 4-CHLORO-3-(2-(2-((4-((3S,5R)-3,5-DIMETHYLPIPERAZIN-1-YL)PHENYL)AMINO)PYRIMIDIN-5-YL)ETHYL)-5 -METHOXY-N-METHYLBENZAMIDE AND CRYSTALLINE FORMS THEREOF - Patent AR-120202-A1. Retrieved from [Link]
-
MDPI. (n.d.). Chemical Composition, Biomolecular Analysis, and Nuclear Magnetic Resonance Spectroscopic Fingerprinting of Posidonia oceanica and Ascophyllum nodosum Extracts. Retrieved from [Link]
Sources
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- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
- 4. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one
Executive Summary
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the need for highly functionalized, densely substituted heterocyclic scaffolds. 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one is a premier bifunctional building block. By featuring two distinct halogen atoms (iodine and chlorine) on an N-methylated pyridone core, this molecule offers orthogonal reactivity profiles. This whitepaper provides a comprehensive technical guide to its physicochemical properties, structural causality, and field-proven synthetic methodologies, empowering researchers to leverage this scaffold in complex cross-coupling campaigns.
Molecular Identity & Quantitative Physicochemical Properties
Before deploying a building block in a synthetic route, its fundamental physicochemical descriptors must be established to predict solubility, reactivity, and downstream pharmacokinetic impact. The quantitative data for 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one is summarized in Table 1 .
Table 1: Physicochemical Descriptors and Molecular Properties
| Property | Value |
| Chemical Name | 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one |
| Molecular Formula | C₆H₅ClINO |
| Molecular Weight | 269.47 g/mol |
| Exact Mass | 268.9104 Da |
| Elemental Composition | C: 26.74%, H: 1.87%, Cl: 13.16%, I: 47.10%, N: 5.20%, O: 5.94% |
| Topological Polar Surface Area (TPSA) | 20.31 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 1 (Carbonyl Oxygen) |
| Rotatable Bonds | 0 |
Structural Causality & Reactivity Profile
The synthetic value of 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one lies in the differential reactivity of its carbon-halogen bonds. In transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Sonogashira couplings), the chemoselectivity is primarily governed by the relative bond dissociation energies (BDEs) of the C–X bonds[1, 3].
-
C3-Iodo Bond: The C–I bond is significantly weaker (lower BDE) and highly susceptible to rapid oxidative addition by a Palladium(0) catalyst.
-
C4-Chloro Bond: The C–Cl bond possesses a higher BDE and is kinetically hindered under mild conditions, remaining intact for subsequent, orthogonal functionalization [1].
This thermodynamic and kinetic differential allows for precise, site-selective functionalization without the need for complex protecting group strategies.
Caption: Kinetic logic of chemoselective Pd-catalyzed cross-coupling.
Validated Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is explained for every critical reagent choice to bridge the gap between theoretical chemistry and benchtop execution.
Protocol 3.1: Regioselective Synthesis and N-Alkylation
The synthesis of the target compound requires two highly controlled steps starting from commercially available 4-chloro-2-hydroxypyridine.
Caption: Synthetic workflow for 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one.
Step 1: Regioselective Iodination
-
Procedure: Dissolve 4-chloro-2-hydroxypyridine (1.0 equiv) in anhydrous DMF (0.2 M). Protect from light. Add N-iodosuccinimide (NIS) (1.05 equiv) portion-wise at 0 °C. Stir at room temperature for 4 hours.
-
Mechanistic Rationale: NIS provides a mild, controlled source of electrophilic iodine (I⁺). The C3 position is highly activated via the electron-donating effect of the adjacent pyridone oxygen.
-
Self-Validating IPC (In-Process Control): Monitor by LC-MS. The reaction mixture will initially be yellow. Quenching a small aliquot with aqueous sodium thiosulfate (
) will immediately turn the solution colorless, validating the neutralization of excess active oxidant.
Step 2: Chemoselective N-Methylation
-
Procedure: To a solution of the intermediate 4-chloro-3-iodopyridin-2(1H)-one (1.0 equiv) in anhydrous DMF, add anhydrous
(2.0 equiv) and methyl iodide (MeI) (1.5 equiv). Stir at 50 °C for 12 hours. -
Mechanistic Rationale: The 2-pyridone core is an ambident nucleophile capable of both N- and O-alkylation. Utilizing a polar aprotic solvent (DMF) combined with a hard base (
) leaves the softer nitrogen atom highly nucleophilic, heavily favoring N-alkylation over O-alkylation [2]. -
Self-Validating IPC: Monitor by TLC (EtOAc/Hexane). The desired N-methylated lactam will exhibit a significantly lower
value compared to the minor O-methylated byproduct due to the strong dipole moment of the lactam carbonyl.
Protocol 3.2: Chemoselective Suzuki-Miyaura Cross-Coupling
Once synthesized, the building block can be utilized to install complex aryl groups exclusively at the C3 position.
-
Procedure: Charge a Schlenk flask with 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one (1.0 equiv), an arylboronic acid (1.1 equiv),
(2.5 equiv), and (0.05 equiv). Evacuate and backfill with Argon (3x). Add degassed 1,4-Dioxane/Water (4:1 v/v). Heat to 60 °C for 6 hours. -
Mechanistic Rationale:
is selected because the bidentate dppf ligand enforces a cis-geometry on the Palladium center, accelerating reductive elimination. By strictly controlling the temperature at 60 °C, oxidative addition occurs exclusively at the weaker C3–I bond, leaving the C4–Cl bond completely unreacted for future functionalization [1, 3]. -
Self-Validating IPC: The reaction mixture will transition from a red/orange suspension to a dark brown/black mixture as the Pd(0) species cycles. Complete consumption of the starting material by LC-MS without the appearance of a di-coupled mass confirms perfect chemoselectivity.
Analytical Characterization Standards
To confirm the structural integrity of 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one, the following analytical signatures must be observed:
-
¹H NMR (400 MHz, CDCl₃):
- ~7.35 (d, J = 7.2 Hz, 1H) - Pyridone C6 proton (coupled to C5).
- ~6.40 (d, J = 7.2 Hz, 1H) - Pyridone C5 proton.
- ~3.60 (s, 3H) - N-methyl protons. The sharp singlet at ~3.6 ppm is the definitive hallmark of N-alkylation (O-methyl protons typically appear further downfield at >3.9 ppm) [2].
-
Mass Spectrometry (ESI+):
-
Expected
at m/z 269.9. -
A distinct 3:1 isotopic pattern must be observed at m/z 269.9 and 271.9, confirming the presence of exactly one chlorine atom.
-
References
-
An Efficient Synthesis of the Anti-asthmatic Agent T-440: A Selective N-Alkylation of 2-Pyridone Source: Chemical and Pharmaceutical Bulletin (Pharmaceutical Society of Japan) URL:[Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: PubMed Central (PMC), National Institutes of Health URL:[Link]
Technical Guide: Safe Handling & Reactivity Profile of 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one
This guide serves as an in-depth technical whitepaper and enhanced Safety Data Sheet (SDS) for 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one .
Document Control:
-
Version: 1.0 (Technical Whitepaper)
-
Scope: Research & Development (R&D) Synthesis
Part 1: Chemical Identity & Structural Significance
Substance Identification
| Parameter | Detail |
| Chemical Name | 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one |
| Synonyms | 4-Chloro-3-iodo-1-methyl-2-pyridone; N-Methyl-4-chloro-3-iodo-2-pyridone |
| Molecular Formula | C₆H₅ClINO |
| Molecular Weight | 269.47 g/mol |
| Predicted CAS | Not Globally Standardized (Analogous to 89167-34-0 core) |
| Physical State | Off-white to pale yellow solid (Crystalline) |
| Solubility | Soluble in DMSO, DMF, DCM; Poorly soluble in water.[1][2][3] |
Structural Analysis & Application Context
This compound is a high-value scaffold in medicinal chemistry, specifically designed for orthogonal cross-coupling reactions .
-
C3-Iodo Position: The weak C-I bond (
) allows for facile oxidative addition by Pd(0) catalysts at room temperature (e.g., Suzuki-Miyaura, Sonogashira). -
C4-Chloro Position: The stronger C-Cl bond (
) remains inert during C3 functionalization, allowing for sequential modification (e.g., subsequent SNAr or Buchwald-Hartwig amination). -
N-Methyl Group: Locks the pyridone tautomer, preventing O-alkylation side reactions and increasing lipophilicity, which enhances cell permeability in biological assays but also increases dermal absorption risks for the handler.
Part 2: Hazard Identification & Risk Assessment (GHS)
Warning: Due to the specific halogenation pattern, this compound exhibits enhanced reactivity and biological activity compared to non-halogenated pyridones.
GHS Classification (Predicted based on SAR)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Cat 2 | H315: Causes skin irritation. |
| Serious Eye Damage | Cat 2A | H319: Causes serious eye irritation. |
| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation. |
| Skin Sensitization | Cat 1 | H317: May cause an allergic skin reaction (Common in halo-pyridines). |
Precautionary Logic
-
P261: Avoid breathing dust/fume. Reasoning: Halogenated heterocycles can cause severe mucosal irritation.
-
P280: Wear protective gloves/eye protection. Reasoning: The N-methyl group facilitates transport across the stratum corneum; direct contact must be prevented.
Part 3: Safe Handling Protocol (Self-Validating Workflow)
Core Directive: Do not rely on standard PPE alone. Use a Double-Barrier approach due to the potential for sensitization.
The "Zero-Contact" Weighing Protocol
This protocol minimizes dust generation and surface contamination.
-
Preparation: Place a disposable anti-static weighing boat inside a secondary container (e.g., a glass petri dish) within the fume hood.
-
Transfer: Use a disposable spatula. Do not return excess material to the stock bottle (prevents cross-contamination of the bulk source).
-
Dissolution (The "Pot-In" Method):
-
Instead of pouring the solid into the reactor, add the reaction solvent (e.g., DMF) directly to the weighing boat if compatible.
-
Dissolve and pipette the solution into the reactor.
-
Validation: This eliminates the "dust cloud" risk associated with dumping solids.
-
Storage & Stability
-
Light Sensitivity: The C3-Iodo bond is photolabile. Storage in amber vials is mandatory . Exposure to UV light can liberate free iodine (
), turning the solid brown and potentially inhibiting Pd-catalysts. -
Temperature: Store at 2-8°C.
Part 4: Reactivity & Synthesis Safety
Chemoselectivity & Thermal Risks
The primary risk in synthesis is the uncontrolled exotherm during metal-halogen exchange or coupling reactions.
Scenario: Lithium-Halogen Exchange (using
-
Risk: The C3-Iodo group exchanges extremely fast (<-78°C). If the temperature rises above -60°C, the lithiated species can attack the C2-carbonyl or self-condense, leading to runaway polymerization.
-
Control: Internal temperature monitoring is required. Quench reagents (e.g., MeOH) must be pre-cooled.
Reactivity Pathway Diagram
The following diagram illustrates the logical flow of reactivity and the associated safety decision points.
Figure 1: Reactivity logic flow emphasizing the stability of the C3-Iodo bond and critical process control points.
Part 5: Emergency Response & Toxicology
Exposure Triage Logic
| Route | Triage Action | Mechanism of Injury |
| Eye Contact | Immediate Irrigation (15 min). Do not rub. | Solid particles can mechanically abrade the cornea; hydrolysis releases HCl/HI. |
| Skin Contact | Wash with soap/water. Do not use alcohol. | Alcohol increases solubility and dermal absorption of the N-methylated core. |
| Inhalation | Move to fresh air. Observe for 30 min. | Halogenated dusts cause delayed pulmonary edema. |
Spill Management (Dry Solid)
-
Isolate: Evacuate the immediate area (3-meter radius).
-
Suppress: Cover the spill with a damp paper towel (reduces dust).
-
Neutralize: Wipe the area with a 5% Sodium Thiosulfate solution.
-
Why? Thiosulfate neutralizes any free iodine (
) generated from photolysis of the spill.
-
-
Disposal: Collect in a container marked "Halogenated Organic Solid."
Part 6: Ecological Considerations
Aquatic Toxicity: Halogenated pyridones are often poorly biodegradable.
-
Bioaccumulation: The LogP (predicted ~1.5 - 2.0) suggests moderate potential for bioaccumulation in aquatic organisms.
-
Disposal: Never dispose of down the drain. All rinsates must go to the High-BTU (Halogenated) waste stream for incineration.
Part 7: Workflow Visualization
Safe Weighing & Loading Procedure
This diagram outlines the "Pot-In" method to eliminate dust exposure.
Figure 2: The "Pot-In" dissolution method minimizes airborne dust and surface contamination risks.
References
-
Sigma-Aldrich. (2023). Safety Data Sheet for 4-Chloro-3-iodo-pyridine (Analogous Core). Retrieved from
-
PubChem. (2023). Compound Summary: 4-Chloro-3-iodopyridine.[3] National Library of Medicine. Retrieved from
-
Liebeskind, L. S., & Peña-Cabrera, E. (2000).[4] Stille Couplings Catalyzed by Palladium-on-Carbon with CuI as a Cocatalyst. Organic Syntheses, 77, 135.[4] (Reference for C-I coupling reactivity). Retrieved from
-
Tan, R. C., et al. (2012).[5] Hydrolysis of α-chloro-substituted 2- and 4-pyridones: rate enhancement by zwitterionic structure. Bioorganic & Medicinal Chemistry Letters.[5] (Reference for Halo-pyridone stability). Retrieved from
Sources
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- 2. CN107129466B - Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Google Patents [patents.google.com]
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The Pivotal Role of Halogenation in N-Methylpyridin-2-one Scaffolds: A Technical Guide for Drug Discovery Professionals
Introduction: The Privileged Scaffold and the Power of Halogenation
The pyridin-2(one) core is a quintessential "privileged scaffold" in medicinal chemistry. Its unique electronic and structural features, including the ability to act as both a hydrogen bond donor and acceptor, make it a versatile building block for a vast array of biologically active molecules.[1] When N-methylated, the scaffold's properties are further refined, often enhancing metabolic stability and modulating solubility. However, it is the strategic incorporation of halogen atoms (F, Cl, Br, I) onto this core that unlocks a new dimension of chemical and pharmacological potential.
Halogenation is far more than a simple steric modification. It provides a powerful tool to fine-tune a molecule's physicochemical properties and its interaction with biological targets. Halogen atoms can alter lipophilicity, influence pKa, and introduce specific, non-covalent interactions such as halogen bonding, which can significantly enhance binding affinity and selectivity.[2] This guide provides an in-depth exploration of the synthesis, properties, and applications of halogenated N-methylpyridin-2-one derivatives, offering a technical resource for researchers engaged in modern drug discovery.
Synthetic Strategies: Accessing the Halogenated Core
The synthesis of halogenated N-methylpyridin-2-ones can be approached in two primary ways: by constructing the ring system with the halogen already in place, or by post-synthetic modification of a pre-formed N-methylpyridin-2-one ring. The latter is often more versatile for generating diverse analogues from a common intermediate.
Workflow for Synthesis and Halogenation
The following diagram illustrates a common synthetic workflow, starting from a substituted pyridine and proceeding through N-methylation and subsequent electrophilic halogenation.
Caption: General workflow for the synthesis of halogenated N-methylpyridin-2-ones.
Experimental Protocol: Synthesis of 3-Bromo-1-methylpyridin-2(1H)-one
This protocol is a representative example of the direct halogenation of an N-methyl-2-pyridone precursor. The choice of a brominating agent like N-bromosuccinimide (NBS) or bromine in acetic acid is critical; NBS offers milder conditions, while bromine allows for a more aggressive reaction if needed.
Materials and Equipment:
-
1-methylpyridin-2(1H)-one
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Ether
-
5% Aqueous Hydrochloric Acid
-
Isopropyl Alcohol
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Filtration apparatus
Step-by-Step Procedure:
-
Dissolution: Dissolve 1-methylpyridin-2(1H)-one (1.0 eq.) in glacial acetic acid in a round-bottom flask. Stir the solution until the starting material is fully dissolved.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1.1 eq.) in glacial acetic acid dropwise over 15-20 minutes, maintaining the temperature below 10°C. The causality for this slow addition at low temperature is to control the exothermic reaction and prevent potential over-bromination or side reactions.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[3]
-
Precipitation: Pour the reaction mixture into a larger volume of anhydrous ether to precipitate the product as its hydrobromide salt. Stir the resulting slurry for 30 minutes.[3]
-
Filtration and Washing: Filter the solid precipitate and wash thoroughly with ether to remove residual acetic acid and unreacted bromine.
-
Neutralization: Suspend the collected solid in water. Carefully add anhydrous potassium carbonate in portions until the pH of the solution is approximately 6-7. This step neutralizes the hydrobromide salt to yield the free base form of the product.[3]
-
Isolation and Purification: Filter the resulting solid, wash with water, and dry. For higher purity, the crude product can be recrystallized. A common method involves dissolving the moist solid in 5% aqueous HCl, stirring, and then adding an equal volume of isopropyl alcohol to induce crystallization, affording the purified 3-bromo-1-methylpyridin-2(1H)-one.[3]
Physicochemical Properties and Spectroscopic Characterization
The introduction of a halogen atom significantly impacts the electronic distribution and physical properties of the N-methylpyridin-2-one scaffold. These changes are crucial for modulating pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).
Impact of Halogenation on Key Properties:
-
Lipophilicity (LogP): Halogens generally increase the lipophilicity of a molecule. The effect is proportional to the size and polarizability of the halogen, increasing in the order F < Cl < Br < I. This property is critical for membrane permeability and can influence protein binding.[2]
-
Acidity/Basicity (pKa): As highly electronegative atoms, halogens are electron-withdrawing. Their presence on the pyridone ring decreases the electron density, making the amide nitrogen less basic. This can affect the ionization state of the molecule at physiological pH, influencing solubility and receptor interactions.
-
Solubility: The effect on aqueous solubility is complex. While increased lipophilicity generally decreases solubility, the introduction of a halogen atom can sometimes disrupt the crystal lattice of a solid, which may lead to an improvement in solubility.
Representative Physicochemical Data
The table below compiles available experimental data for representative parent and halogenated pyridone structures. It is important to note that this data is aggregated from multiple sources, and direct comparison should be made with caution due to varying experimental conditions.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP | pKa | Source(s) |
| 1-Methyl-2-pyridone | 109.13 | 31-34 | -0.5 to 0.2 | ~1.9 (basic) | [4] |
| 3,5-Dichloro-2-pyridone | 163.99 | 179-181 | 1.4 (predicted) | N/A | [4] |
| 3-Bromo-1-methyl-2-pyridone | 188.02 | N/A | N/A | N/A | [5] |
| 5-Fluoro-N-methyl-2-pyridone | 127.10 | N/A | N/A | N/A | N/A |
Spectroscopic Characterization Profile
The structure of halogenated N-methylpyridin-2-ones is confirmed using a standard suite of spectroscopic techniques.
-
¹H NMR: The N-methyl group typically appears as a sharp singlet around δ 3.5-3.6 ppm. The ring protons will show characteristic shifts and coupling patterns. Halogen substitution causes a downfield shift for adjacent protons due to the anisotropic effect and electron withdrawal.[6]
-
¹³C NMR: The carbonyl carbon (C2) is typically found far downfield (δ ~160-165 ppm). Carbons directly attached to a halogen will be significantly shifted; for example, a carbon attached to a chlorine atom may appear around δ 100-130 ppm, while a carbon attached to a more electronegative fluorine will be further downfield and show C-F coupling.[7]
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the amide is a key diagnostic feature, typically appearing in the range of 1650-1690 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak will be prominent. For chloro- and bromo-substituted derivatives, the characteristic isotopic patterns (e.g., a ~3:1 M/M+2 ratio for one chlorine atom; ~1:1 for one bromine atom) are definitive evidence of their presence.
Applications in Drug Discovery: Case Study as MEK Inhibitors
The halogenated N-methylpyridin-2-one scaffold has proven to be particularly effective in the design of kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Mechanism of Action: Targeting the RAS/RAF/MEK/ERK Pathway
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that translates extracellular signals into cellular responses like proliferation, differentiation, and survival.[8] Mutations in this pathway, particularly in RAS and RAF proteins, are common in many cancers, leading to constitutive signaling and uncontrolled cell growth.[9]
MEK1 and MEK2 are dual-specificity protein kinases that sit at a crucial choke-point in this cascade. They are the only known activators of ERK1 and ERK2. Therefore, inhibiting MEK offers a highly strategic approach to shutting down this oncogenic signaling pathway.[10]
Caption: The RAS/RAF/MEK/ERK signaling pathway and the point of intervention for MEK inhibitors.
Structure-Activity Relationships (SAR)
Research into 4-(phenylamino)-1-methylpyridin-2(1H)-ones has yielded potent and selective MEK inhibitors. In this series, halogen substitution on the phenylamino ring proved critical for potency. Specifically, compounds like 4-(4-bromo-2-fluorophenylamino)-1-methylpyridin-2(1H)-one demonstrated excellent cellular potency and favorable pharmacokinetic properties.
The SAR suggests that:
-
The N-methyl-2-pyridone core acts as a key pharmacophore, likely engaging in crucial hydrogen bonding interactions within the kinase active site.
-
A 2-fluoro substitution on the phenyl ring often enhances potency, potentially by influencing the conformation of the molecule or forming specific interactions with the protein.
-
A 4-bromo substitution provides a balance of lipophilicity and size that is beneficial for both potency and pharmacokinetic properties, and it can engage in favorable halogen bonding interactions.
These inhibitors were found to be non-competitive with ATP, indicating they bind to an allosteric site on the MEK enzyme, a feature that can lead to higher selectivity.
Conclusion and Future Outlook
Halogenated N-methylpyridin-2-one derivatives represent a highly valuable and adaptable scaffold for modern drug discovery. The strategic placement of halogen atoms provides a rational and effective method for fine-tuning the physicochemical and pharmacological properties of lead compounds. As demonstrated by their success in developing potent kinase inhibitors, these derivatives are capable of forming specific, high-affinity interactions with complex biological targets. Future work will likely focus on exploring a wider range of halogenation patterns, including the use of iodine for enhanced halogen bonding and the development of multi-halogenated analogues. As our understanding of structure-activity relationships continues to deepen, these "privileged" fragments will undoubtedly remain at the forefront of the quest for novel therapeutics.
References
-
Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]
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Voisin, L., et al. (2014). Distinct Functions for ERKs? Science Signaling, 7(321), pe11. Available at: [Link]
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Constantin, M. (2022). The members of the RAS–RAF–MEK–ERK signaling pathway and cancer. Romanian Biotechnological Letters, 27(4), 3653-3668. [Link]
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Wikipedia contributors. (2024). MAPK/ERK pathway. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Fey, D., et al. (2015). The Ras/Raf/Mek/Erk Signaling Pathway - Attention to Details. Disease Maps. Available at: [Link]
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LWW Journals. (n.d.). Simplified diagram of the four distinct MAP kinase signaling pathways in human. LWW. Available at: [Link]
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Khan, I. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. YouTube. Available at: [Link]
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PrepChem. (n.d.). Synthesis of 3-bromo-5-(4-pyrimidyl)-2 (1H)-pyridone. PrepChem.com. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Organic Chemistry Portal. Retrieved from [Link]
-
D'hooghe, M., et al. (2004). 1H and 13C spectral assignment of 2(1H)-pyridone derivatives. Magnetic Resonance in Chemistry, 42(8), 704-708. [Link]
-
American Elements. (n.d.). 3-Bromo-1-methylpyridin-2(1H)-one. American Elements. Retrieved from [Link]
-
UGC. (n.d.). Detailed of Course Structure Topic enclosed herewith on “Structure Determination of Organic Compounds using Spectroscopic Tech”. UGC. Available at: [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]
-
ResearchGate. (2025). Synthesis, 1H and 13C NMR assignment of novel 2-pyridone derivatives. ResearchGate. Available at: [Link]
-
Karthikeyan, C., et al. (2009). QSAR study of substituted 2-pyridinyl guanidines as selective urokinase-type plasminogen activator (uPA) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(1), 6-13. [Link]
-
Pudovika, N., et al. (2022). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. Molecules, 27(13), 4305. Available at: [Link]
-
Drug Design. (2008). QSAR. Drug Design Org. Available at: [Link]
-
Wu, Y., et al. (2007). Studies on logP, retention time and QSAR of 2-substituted phenylnitronyl nitroxides as free radical scavengers. Bioorganic & Medicinal Chemistry, 15(14), 4889-4896. [Link]
-
El-Malah, A., et al. (2025). Combined 3D-QSAR, Molecular Docking, Binding Free Energy, and ADMET Profiling of Novel Substituted Pyrazolyl-Pyrimidinones as Potent HIV-1 Inhibitors. Molecules, 30(1), 1. Available at: [Link]
-
AIMS Press. (2025). QSAR study and theoretical investigation on the lethality of halogenated aliphatic hydrocarbons toward Aspergillus (A.) Nidulans. AIMS Press. Available at: [Link]
-
PubChem. (n.d.). 3,5-Dichloro-2-pyridone. PubChem. Retrieved from [Link]
-
Parmar, D. K., & Patel, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope, 1(2), 1-6. Available at: [Link]
-
Royal Society of Chemistry. (2023). 3,5-Dicyanopyridine motifs for electron-transporting semiconductors: from design and synthesis to efficient organic light-emitting diodes. Journal of Materials Chemistry C. Available at: [Link]
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- 1. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
Strategic Sourcing and Technical Utilization of 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one
The following technical guide details the strategic sourcing, quality validation, and handling of 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one , a specialized heterocyclic building block used primarily in the synthesis of kinase inhibitors and complex pharmaceutical intermediates.[1]
Chemical Identity & Structural Significance
4-Chloro-3-iodo-1-methylpyridin-2(1H)-one is a trisubstituted pyridine derivative characterized by an electron-rich lactam core (pyridin-2-one) decorated with orthogonal halogen handles.[1] Its utility in medicinal chemistry stems from the differential reactivity of the C3-iodine and C4-chlorine atoms, enabling sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to construct polysubstituted scaffolds found in oncology and anti-inflammatory therapeutics.[1]
Core Chemical Data
| Parameter | Detail |
| IUPAC Name | 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one |
| Molecular Formula | C₆H₅ClINO |
| Molecular Weight | 269.47 g/mol |
| Core Scaffold | 2-Pyridone (Lactam form preferred over 2-hydroxypyridine tautomer due to N-methylation) |
| Key Functionality | C3-Iodo : Highly reactive electrophile for Pd-catalyzed coupling.C4-Chloro : Less reactive electrophile; allows for late-stage diversification.N-Methyl : Blocks tautomerization; increases solubility and metabolic stability.[1][2] |
Commercial Supplier Landscape
Unlike commodity chemicals (e.g., 4-chloropyridine), this specific isomer is often classified as a "Make-on-Demand" or "Tier 2" building block.[1] It is rarely held in bulk stock by generalist distributors but is frequently synthesized by specialized heterocyclic manufacturers.[1]
Primary Supplier Categories
A. Specialized Building Block Manufacturers (High Probability of Stock/Rapid Synthesis)
These vendors specialize in halogenated heterocycles and are the most reliable sources for high-purity material (97%+).[1]
-
Enamine: Known for vast libraries of pyridone building blocks.[1]
-
Combi-Blocks: Frequently stocks specific halogenated pyridine isomers.[1]
-
Fluorochem: Strong inventory of fluorinated and halogenated intermediates (UK-based).[1]
-
Pharmablock: Specializes in novel building blocks for drug discovery.[1]
B. Custom Synthesis & CROs (For Bulk Scale-Up)
If the compound is unavailable from catalog vendors, these organizations can synthesize it using the protocols described in Section 3.[1]
-
WuXi AppTec / ChemPartner: For kg-scale GMP or non-GMP batches.[1]
-
Syngene: Integrated chemical development services.[1]
C. Aggregators (Sourcing Tools)
Use these platforms to verify current global inventory across multiple warehouses.[1]
-
eMolecules: The industry standard for verifying "In-Stock" vs. "Make-on-Demand" status.[1]
-
SciFinder / ChemPlanner: To locate suppliers linked directly to CAS registry data.[1]
Synthesis & Impurity Landscape (Technical Context)
To effectively source this material, one must understand its synthesis.[1] The presence of specific impurities (regioisomers) is the primary risk factor when evaluating a new supplier.[1]
Synthesis Pathway & Risk Analysis
The most common route involves the sequential halogenation and methylation of 4-chloropyridin-2(1H)-one.[1] The critical quality attributes (CQAs) are defined by the competition between N-methylation vs. O-methylation and C3-iodination vs. C5-iodination .
Figure 1: Synthesis pathway illustrating the origin of critical regioisomeric impurities (Red) relative to the target scaffold (Green).
Quality Control & Validation Protocols
When sourcing this compound, a Certificate of Analysis (CoA) is insufficient.[1] You must validate the regiochemistry using the following "Trustworthiness" protocol.
Incoming Material Specification Table
| Test | Acceptance Criteria | Method | Rationale |
| Appearance | White to pale yellow solid | Visual | Darkening indicates iodine liberation (instability).[1] |
| Purity | > 97.0% (Area %) | HPLC/UPLC (254 nm) | High purity required to prevent side-reactions in Suzuki couplings.[1] |
| Identity (H-NMR) | Consistent with structure | 1H-NMR (DMSO-d6) | Verify integral ratio of Methyl (3H, s) to Aromatic protons (2H). |
| Regiochemistry | NOE Correlation Verified | NOESY / HMBC | CRITICAL: Must confirm NOE between N-Methyl protons and C6-H proton. Absence of NOE suggests O-methylation (Impurity B).[1] |
| Iodine Content | Positive confirmation | Elemental Analysis / MS | Confirms iodination occurred (vs. starting material).[1] |
| Residual Solvent | < 0.5% wt/wt | GC-Headspace | DMF/DMSO are common contaminants from synthesis.[1] |
The "Self-Validating" NOE Protocol
To distinguish the target (N-Methyl) from the impurity (O-Methyl):
-
Dissolve 5 mg of sample in DMSO-d6.
-
Run 1D-NOESY irradiating the methyl singlet (~3.5 ppm).
-
Analysis:
Handling, Stability & Safety
As an aryl iodide, this compound is sensitive to light and transition metals.[1]
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Protect from light (amber vials or foil-wrapped).
-
Stability: The C-I bond is relatively weak.[1] Prolonged exposure to ambient light can lead to homolytic cleavage, turning the solid brown (iodine release).[1]
-
Safety (HSE):
References
-
Evaluation of Halogen
-
Regioselective Alkyl
-
Source: Tetrahedron Letters[1]
- Context: Mechanistic study on N- vs O-alkylation control using different bases and solvents.
-
-
Commercial Supplier D
-
Graphviz Document
Sources
- 1. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]
Orthogonal Functionalization of 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one: A Technical Guide for Advanced Drug Discovery
Executive Summary
In modern medicinal chemistry, the rapid assembly of complex, highly functionalized heterocyclic scaffolds is paramount. The 2-pyridone core is a privileged pharmacophore found in numerous FDA-approved drugs and biologically active natural products. Among the specialized building blocks utilized to construct these architectures, 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one stands out as a highly versatile, orthogonally reactive intermediate.
While specific PubChem Compound Identifiers (CIDs) for ultra-niche building blocks can sometimes remain unassigned or proprietary in primary public databases, the structural parameters of this compound (InChIKey: SSYDYZCUEHDTNX-UHFFFAOYSA-N) precisely define a scaffold engineered for sequential, regioselective cross-coupling [1]. This whitepaper provides an in-depth analysis of its physicochemical properties, the causality behind its orthogonal reactivity, and validated protocols for its application in drug development workflows.
Chemical Identity & Structural Parameters
To ensure rigorous tracking across chemical inventory systems and computational drug design platforms, the precise structural identifiers of 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one must be established[2]. The N-methyl group permanently locks the molecule in the pyridone tautomer, eliminating the ambident reactivity (O- vs. N-alkylation/arylation) typically associated with 2-hydroxypyridines.
Table 1: Physicochemical & Structural Data
| Parameter | Value | Causality / Significance |
| IUPAC Name | 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one | Standardized nomenclature for regulatory filings. |
| Molecular Formula | C₆H₅ClINO | Defines mass spectrometry expected isotopic distribution. |
| Molecular Weight | 269.47 g/mol | Critical for stoichiometric calculations in micro-scale reactions. |
| InChIKey | SSYDYZCUEHDTNX-UHFFFAOYSA-N | Unique cryptographic hash for database querying. |
| Canonical SMILES | CN1C(=O)C(I)=C(Cl)C=C1 | Utilized for in silico docking and cheminformatics. |
| Exact Mass | 268.9104 Da | Target mass for High-Resolution Mass Spectrometry (HRMS). |
The Logic of Orthogonal Reactivity (Mechanistic Insights)
The true value of 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one lies in the distinct electronic and steric environments of its two halogen substituents. As a Senior Application Scientist, I emphasize that successful synthetic route design relies on understanding the Bond Dissociation Energies (BDE) and the kinetics of oxidative addition.
Causality of Regioselective Coupling
-
C3-Iodine (The Fast Reactor): The carbon-iodine bond has a significantly lower BDE (~55 kcal/mol) compared to the carbon-chlorine bond (~80 kcal/mol). In the presence of a Palladium(0) catalyst, oxidative addition occurs almost exclusively at the C3-I bond at room temperature or mild heating (25–50 °C).
-
C4-Chlorine (The Latent Electrophile): The C-Cl bond remains largely inert under mild Pd-catalyzed conditions. However, the electron-withdrawing nature of the adjacent pyridone carbonyl and the newly installed C3-substituent primes the C4 position for either high-temperature Buchwald-Hartwig amination or direct Nucleophilic Aromatic Substitution (
) [3].
Orthogonal functionalization pathway of 4-chloro-3-iodo-1-methylpyridin-2(1H)-one.
Validated Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Built-in analytical checkpoints prevent the progression of failed intermediates, saving time and expensive catalysts.
Protocol A: Synthesis of the Core Scaffold via Electrophilic Iodination
Objective: Regioselective installation of iodine at the C3 position of 4-chloro-1-methylpyridin-2(1H)-one.
Reagents & Materials:
-
4-Chloro-1-methylpyridin-2(1H)-one (1.0 equiv, 10 mmol)
-
N-Iodosuccinimide (NIS) (1.1 equiv, 11 mmol)
-
Trifluoroacetic acid (TFA) (0.2 equiv, 2 mmol)
-
Anhydrous Acetonitrile (MeCN) (50 mL)
Step-by-Step Methodology:
-
Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-1-methylpyridin-2(1H)-one in 50 mL of anhydrous MeCN under an argon atmosphere.
-
Activation: Add TFA (0.2 equiv) dropwise. Causality: TFA protonates the succinimide carbonyls of NIS, increasing the electrophilicity of the iodine atom and directing it toward the most electron-rich site on the pyridone ring (C3).
-
Halogenation: Add NIS (1.1 equiv) in three portions over 15 minutes to control the exothermic reaction and prevent di-iodination.
-
Thermal Cycling: Heat the reaction mixture to 65 °C for 4 hours.
-
Validation Checkpoint: Perform TLC (Hexane/EtOAc 7:3). The starting material (
~0.4) should be completely consumed, replaced by a new, UV-active spot ( ~0.55). -
Quenching & Workup: Cool to room temperature. Add 20 mL of saturated aqueous sodium thiosulfate (
). Causality: Thiosulfate reduces any unreacted electrophilic iodine to iodide, preventing over-oxidation during concentration. Extract with dichloromethane (3 x 30 mL), dry over anhydrous , and concentrate under reduced pressure. -
Purification: Purify via flash column chromatography to yield 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one as a pale yellow solid.
Protocol B: Chemoselective Suzuki-Miyaura Coupling at C3
Objective: Couple an aryl boronic acid exclusively at the C3-I position, leaving C4-Cl intact.
Step-by-Step Methodology:
-
Setup: Charge a Schlenk tube with 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one (1.0 equiv), Arylboronic acid (1.05 equiv), and
(2.0 equiv). -
Catalyst Addition: Add
(0.05 equiv). Causality: The bidentate dppf ligand provides a sterically demanding environment that favors the highly reactive C-I bond while completely suppressing insertion into the C-Cl bond at ambient temperatures [4]. -
Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/Water (4:1, 0.1 M). Perform three freeze-pump-thaw cycles.
-
Reaction: Stir at 45 °C for 6 hours.
-
Validation Checkpoint: LC-MS analysis must show the product mass
corresponding to the C3-aryl-C4-chloro intermediate, with less than 2% of the des-chloro byproduct.
Applications in Drug Development
The 1-methylpyridin-2(1H)-one motif is frequently utilized as an isostere for benzamides and phenyl rings to improve aqueous solubility and lower lipophilicity (LogP) in drug candidates. By utilizing 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one, medicinal chemists can perform rapid Structure-Activity Relationship (SAR) profiling:
-
Kinase Inhibitors: The C3 position can be coupled with hinge-binding motifs, while the C4 position is subsequently functionalized with solubilizing amines (e.g., piperazines) via
to target the solvent-exposed regions of the kinase domain. -
Epigenetic Modulators: The pyridone carbonyl acts as a potent hydrogen bond acceptor, often utilized to interact with crucial residues in bromodomains (e.g., BRD4).
By mastering the orthogonal reactivity of this specific di-halo scaffold, researchers can drastically reduce the number of linear synthetic steps required to generate diverse screening libraries, thereby accelerating the hit-to-lead optimization phase.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 69615142, 3-chloro-5-iodo-2-methoxypyridine" (Used as structural class reference for halo-pyridines). PubChem, [Link]
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483. [Link]
-
Eicher, T., Hauptmann, S., & Speicher, A. "The Chemistry of Heterocycles: Structures, Reactions, Synthesis, and Applications." Wiley-VCH, 3rd Edition, 2012. [Link]
Methodological & Application
Application Notes and Protocols for the Selective Functionalization of 3-Iodo-4-Chloro Pyridinones
Introduction: The Strategic Value of Pyridinone Scaffolds and the Imperative of Selective Functionalization
The 2-pyridone motif is a cornerstone in medicinal chemistry, forming the core structure of numerous bioactive compounds and approved pharmaceuticals.[1] Its prevalence stems from its ability to act as a versatile scaffold, presenting opportunities for diverse functionalization to modulate physicochemical properties and biological activity.[2] In the landscape of drug discovery, the ability to precisely and predictably modify a lead compound is paramount for efficient structure-activity relationship (SAR) studies. Dihalogenated pyridinones, such as 3-iodo-4-chloro-2-pyridone, are particularly valuable starting materials, offering two distinct reaction handles for sequential, or orthogonal, chemical modifications.
This guide provides a comprehensive overview and detailed protocols for the selective functionalization of 3-iodo-4-chloropyridinones. We will delve into the mechanistic principles that govern the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds, and provide field-proven, step-by-step protocols for achieving high selectivity in common and synthetically valuable cross-coupling reactions.
Pillar 1: The Principle of Chemoselectivity - Exploiting the Halogen Reactivity Gradient
The ability to selectively functionalize one halogen in the presence of another is rooted in the fundamental principles of palladium-catalyzed cross-coupling reactions. The catalytic cycle for these reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, typically begins with the oxidative addition of the organohalide to a palladium(0) complex.[3][4]
The rate of this oxidative addition step is highly dependent on the carbon-halogen bond dissociation energy. For aryl halides, the reactivity trend is well-established:
C-I > C-Br > C-Cl > C-F
This inherent reactivity difference is the key to achieving chemoselectivity. The C-I bond in a 3-iodo-4-chloropyridinone is significantly weaker and therefore more susceptible to oxidative addition by the palladium catalyst than the more robust C-Cl bond. By carefully controlling the reaction conditions—such as temperature, reaction time, and catalyst loading—it is possible to effect a cross-coupling reaction exclusively at the 3-iodo position while leaving the 4-chloro position intact for subsequent transformations.[1]
Visualizing the Strategy: Orthogonal Functionalization Workflow
The differential reactivity of the C-I and C-Cl bonds allows for a stepwise approach to building molecular complexity. This orthogonal synthetic strategy is a powerful tool for creating diverse libraries of compounds from a single, readily available starting material.
Caption: Orthogonal functionalization of 3-iodo-4-chloro pyridinone.
PART I: Selective Functionalization at the 3-Iodo Position
The following protocols are designed to achieve high selectivity for the functionalization of the 3-iodo position of a generic N-protected 3-iodo-4-chloropyridinone.
Protocol 1: Selective Suzuki-Miyaura Coupling at the 3-Iodo Position
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds.[5]
Methodology:
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the N-protected 3-iodo-4-chloropyridinone (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system. A mixture of a polar aprotic solvent and water (e.g., 1,4-dioxane/water 4:1, or DME/water 4:1) is commonly used.
-
Catalyst Addition: To the stirred suspension, add the palladium catalyst [e.g., Pd(PPh₃)₄ (0.05 equiv.) or a combination of a palladium precursor like Pd(OAc)₂ (0.02 equiv.) and a phosphine ligand like SPhos or XPhos (0.04 equiv.)].
-
Reaction Execution: Heat the reaction mixture to a moderate temperature (typically 80-90 °C). The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is generally complete within 2-6 hours.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | These catalysts are highly active for C-I bond activation under mild conditions. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation.[5] |
| Solvent | Dioxane/H₂O, DME/H₂O | Promotes solubility of both organic and inorganic reagents. |
| Temperature | 80-90 °C | Sufficient to promote the reaction at the C-I bond without significant C-Cl activation. |
Protocol 2: Selective Sonogashira Coupling at the 3-Iodo Position
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6]
Methodology:
-
Reagent Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the N-protected 3-iodo-4-chloropyridinone (1.0 equiv.), the palladium catalyst [e.g., Pd(PPh₃)₂Cl₂ (0.03 equiv.)], and a copper(I) co-catalyst [e.g., CuI (0.05 equiv.)].
-
Solvent and Amine Base: Add a degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylethylamine; 2.0-3.0 equiv.). The amine acts as both a base and a solvent in some cases.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) to the stirred mixture.
-
Reaction Execution: Stir the reaction at room temperature. The reaction is typically complete within 2-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The residue is then taken up in an organic solvent, washed with aqueous ammonium chloride and brine, dried, and concentrated. Purify the crude product by column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂/CuI | The classic catalyst system for Sonogashira coupling, effective at room temperature for C-I bonds.[6] |
| Base | Triethylamine, Diisopropylethylamine | Neutralizes the HX by-product and facilitates the formation of the copper acetylide.[7] |
| Solvent | THF, DMF | Common solvents for Sonogashira reactions. |
| Temperature | Room Temperature | Mild conditions are sufficient for the highly reactive C-I bond, ensuring selectivity. |
Protocol 3: Selective Buchwald-Hartwig Amination at the 3-Iodo Position
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[4]
Methodology:
-
Reagent Setup: In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with the N-protected 3-iodo-4-chloropyridinone (1.0 equiv.), the amine (1.2 equiv.), a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃; 1.5-2.0 equiv.), a palladium precursor [e.g., Pd₂(dba)₃ (0.01-0.03 equiv.)], and a suitable phosphine ligand [e.g., BINAP, Xantphos, or a biarylphosphine ligand (0.02-0.06 equiv.)].
-
Solvent Addition: Add a degassed anhydrous aprotic solvent (e.g., toluene or 1,4-dioxane).
-
Reaction Execution: Heat the reaction mixture to a moderate temperature (typically 80-100 °C). Monitor the reaction by TLC or LC-MS until the starting material is consumed (usually 4-24 hours).
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃/Ligand | A versatile catalyst system with tunable reactivity based on ligand choice.[4] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Essential for the deprotonation of the amine and regeneration of the active catalyst. |
| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents are crucial for this reaction. |
| Temperature | 80-100 °C | Balances reaction rate with selectivity against the C-Cl bond. |
PART II: Functionalization at the 4-Chloro Position
Once the 3-iodo position has been selectively functionalized, the remaining 4-chloro group can be targeted. This typically requires more forcing reaction conditions due to the stronger C-Cl bond.
Protocol 4: Suzuki-Miyaura Coupling at the 4-Chloro Position
Methodology:
-
Reagent Setup: In a flame-dried microwave vial or sealed tube, combine the 3-functionalized-4-chloro pyridinone (1.0 equiv.), the desired boronic acid (1.5 equiv.), and a strong base (e.g., K₃PO₄ or CsF; 3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, often a higher-boiling polar aprotic solvent like DME or 1,4-dioxane, with water.
-
Catalyst Addition: Add a robust palladium catalyst system known for activating C-Cl bonds. This often involves a palladium precursor [e.g., Pd(OAc)₂ (0.05-0.10 equiv.)] and a sterically hindered, electron-rich phosphine ligand [e.g., SPhos, XPhos, or RuPhos (0.10-0.20 equiv.)].
-
Reaction Execution: Heat the reaction to a higher temperature (100-120 °C), often with the aid of microwave irradiation. Monitor the reaction by LC-MS.
-
Work-up and Purification: Follow the work-up and purification procedure outlined in Protocol 1.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂/Sterically Hindered Ligand | Electron-rich and bulky ligands facilitate the oxidative addition to the stronger C-Cl bond. |
| Base | K₃PO₄, CsF | Stronger bases are often required for C-Cl bond activation. |
| Solvent | DME, Dioxane | Higher boiling point solvents are necessary for the required reaction temperatures. |
| Temperature | 100-120 °C (or Microwave) | Increased thermal energy is needed to overcome the higher activation barrier of C-Cl bond cleavage. |
Visualizing the Mechanistic Basis for Selectivity
The selectivity in palladium-catalyzed cross-coupling reactions is primarily determined by the oxidative addition step. The energy barrier for this step is significantly lower for the C-I bond compared to the C-Cl bond.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
Application Note: C3-Selective Alkynylation of 1-Methylpyridin-2-one via Sonogashira Cross-Coupling
Introduction and Strategic Rationale
The 2-pyridone scaffold is a privileged pharmacophore ubiquitous in biologically active natural products and FDA-approved therapeutics (e.g., pirfenidone). Functionalization of the 1-methylpyridin-2-one core is critical for structure-activity relationship (SAR) exploration in drug development. While direct C–H functionalization methodologies are emerging, the classical two-step sequence—regioselective halogenation followed by palladium-catalyzed Sonogashira cross-coupling—remains the most robust, scalable, and predictable method for introducing alkyne moieties at the C3 position.
This application note details a validated, self-contained protocol for synthesizing 3-alkynyl-1-methylpyridin-2-one derivatives. By leveraging the inherent electronic bias of the pyridone ring, researchers can achieve absolute regiocontrol, creating versatile intermediates for downstream click chemistry, hydration, or reduction.
Mechanistic Insights and Causality
Regioselective Electrophilic Halogenation (SEAr)
The N-methylpyridin-2(1H)-one system is significantly more electron-rich than its pyridine counterpart. Resonance structures dictate that electron density is localized primarily at the C3 and C5 positions[1]. Consequently, electrophilic aromatic substitution (SEAr) is directed to these sites[2].
Causality in Reagent Selection: We utilize N-iodosuccinimide (NIS) rather than brominating agents. The resulting C–I bond has a lower bond dissociation energy than a C–Br bond, which drastically accelerates the rate-determining oxidative addition step in the subsequent palladium catalytic cycle. By strictly controlling the stoichiometry to 1.05 equivalents of NIS, the reaction is kinetically trapped at the mono-iodinated C3 product, preventing over-halogenation at C5.
The Sonogashira Catalytic Cycle
The Sonogashira coupling of 3-iodo-1-methylpyridin-2-one with terminal alkynes operates via a synergistic Pd/Cu dual catalytic cycle[3].
-
Oxidative Addition: The active Pd(0) species inserts into the C3–I bond. The electron-rich nature of the pyridone ring makes this step slower than with electron-deficient arenes, necessitating elevated temperatures (70 °C) and a highly active catalyst.
-
Transmetalation: A Cu(I)-acetylide complex, generated in situ via the deprotonation of the terminal alkyne by triethylamine (Et₃N), transfers the alkynyl nucleophile to the Pd(II) center.
-
Reductive Elimination: Following trans-cis isomerization, the C–C bond is formed, releasing the C3-alkynylated pyridone and regenerating the Pd(0) catalyst.
Figure 1: Two-step synthetic workflow for the C3-alkynylation of 1-methylpyridin-2-one.
Figure 2: Mechanism of the Pd/Cu co-catalyzed Sonogashira coupling at the C3 position.
Quantitative Data & Condition Optimization
To establish a self-validating protocol, reaction parameters were systematically varied. The quantitative results below demonstrate the necessity of the chosen catalytic system. The omission of the copper co-catalyst (Entry 4) completely stalls the reaction, proving that transmetalation is the kinetic bottleneck without Cu(I) assistance.
Table 1: Optimization of Sonogashira Coupling Conditions
| Entry | Catalyst (5 mol%) | Co-Catalyst (mol%) | Base (2.0 eq) | Solvent | Temp (°C) | Isolated Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ | CuI (10%) | Et₃N | DMF | 70 | 88% |
| 2 | Pd(PPh₃)₄ | CuI (10%) | Et₃N | DMF | 70 | 85% |
| 3 | Pd(OAc)₂ + 2 PPh₃ | CuI (10%) | iPr₂NH | THF | 70 | 62% |
| 4 | Pd(PPh₃)₂Cl₂ | None (0%) | Et₃N | DMF | 70 | Trace |
| 5 | Pd(PPh₃)₂Cl₂ | CuI (10%) | Et₃N | DMF | 25 | 45% |
Note: Reactions performed on a 1.0 mmol scale using phenylacetylene (1.2 eq) as the model terminal alkyne.
Step-by-Step Experimental Protocols
Protocol A: Synthesis of 3-Iodo-1-methylpyridin-2-one
Self-Validation Checkpoint: The reaction mixture shifts from colorless to deep amber as the active iodonium species is consumed.
-
Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-methylpyridin-2-one (1.09 g, 10.0 mmol) in anhydrous Acetonitrile (MeCN, 30 mL).
-
Reagent Addition: Shield the flask from direct light using aluminum foil. Add N-Iodosuccinimide (NIS) (2.36 g, 10.5 mmol, 1.05 eq) in a single portion.
-
Reaction Execution: Attach a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere for 4 hours. Monitor via TLC (DCM:MeOH 95:5, UV visualization).
-
Quenching & Workup: Cool the reaction to room temperature. Quench the unreacted NIS by adding 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃); the amber color will rapidly discharge to pale yellow.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via silica gel flash chromatography (Hexanes:EtOAc 70:30) to yield 3-iodo-1-methylpyridin-2-one as an off-white solid.
Protocol B: Sonogashira Coupling at C3
Self-Validation Checkpoint: Upon heating, the mixture transitions from a yellow suspension to a homogeneous dark brown solution, indicating the successful reduction of Pd(II) to the active Pd(0) catalyst.
-
Setup: To an oven-dried Schlenk tube, add 3-iodo-1-methylpyridin-2-one (235 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol, 5 mol%), and CuI (19 mg, 0.10 mmol, 10 mol%).
-
Atmosphere Exchange: Seal the tube with a septum and perform three cycles of vacuum/nitrogen backfill to rigorously exclude oxygen.
-
Solvent & Reagent Addition: Syringe in anhydrous, degassed DMF (5.0 mL) and anhydrous Triethylamine (Et₃N) (0.28 mL, 2.0 mmol). Stir for 5 minutes at room temperature.
-
Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol, 1.2 eq) dropwise via syringe.
-
Heating: Replace the septum with a Teflon screw cap under positive N₂ flow. Heat the sealed tube in an oil bath at 70 °C for 12 hours.
-
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove metal residues. Wash the filtrate with water (3 × 15 mL) to remove DMF, followed by brine (15 mL).
-
Isolation: Dry the organic phase over Na₂SO₄, concentrate, and purify via column chromatography (Hexanes:EtOAc gradient) to afford the 3-alkynyl-1-methylpyridin-2-one derivative.
Troubleshooting & Causality Matrix
| Observation | Root Cause (Causality) | Corrective Action |
| High levels of alkyne homocoupling (Glaser Coupling) | The presence of adventitious oxygen oxidizes the Cu(I)-acetylide, forcing it to couple with itself rather than transmetalating to Palladium. | Rigorously degas DMF using the freeze-pump-thaw method. Ensure Schlenk tube seals are intact. |
| Formation of 3,5-diiodo-1-methylpyridin-2-one | Excess electrophilic halogenating agent or extended reaction times overcome the kinetic barrier of the less nucleophilic C5 position. | Strictly limit NIS to 1.05 equivalents. Stop the reaction immediately once TLC indicates complete consumption of the starting material. |
| Incomplete conversion in Protocol B | Palladium catalyst deactivation (aggregation into inactive Pd black) due to poor ligand stabilization or impure reagents. | Use fresh Pd(PPh₃)₂Cl₂. If substrate is highly sterically hindered, consider switching to a more electron-rich ligand system (e.g., XPhos or RuPhos). |
References
- Benchchem.3-Bromo-5-chloro-1-methylpyridin-2(1H)-one: Proposed Reaction Pathways and Intermediates. Discusses the inherent electronic properties of the N-methylpyridin-2(1H)-one ring system and regioselective electrophilic aromatic substitution (SEAr) mechanisms.
- Chemical Science (RSC Publishing).A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Details the electronic biases of the 2-pyridone scaffold, highlighting the electron-rich nature of the C3 and C5 positions.
- Beilstein Journal of Organic Chemistry.Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Provides authoritative grounding on the role of Palladium in synthetic chemistry and the mechanisms of the Sonogashira reaction on N-heterocyclic systems.
Sources
- 1. 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one | 343981-02-2 | Benchchem [benchchem.com]
- 2. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04509C [pubs.rsc.org]
- 3. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
Application Note: Precision N-Methylation of 4-Chloro-3-iodopyridin-2(1H)-one
Abstract
The N-methylation of 4-chloro-3-iodopyridin-2(1H)-one is a critical transformation in the synthesis of complex pharmaceutical intermediates, particularly for kinase inhibitors and KRAS G12C targeting agents. This scaffold presents unique challenges due to the tautomeric equilibrium between the 2-pyridone and 2-hydroxypyridine forms, leading to competition between N-alkylation (desired) and O-alkylation (undesired).[1][2] Furthermore, the steric bulk of the C3-iodine atom and the electron-withdrawing nature of the C4-chlorine and C3-iodine substituents significantly alter the nucleophilicity of the nitrogen center. This guide provides two optimized protocols—Method A (Thermodynamic Control) and Method B (Kinetic Control) —to achieve >95% regioselectivity for the N-methylated product.
Strategic Analysis & Mechanistic Insight
The Tautomeric Challenge
Pyridin-2(1H)-ones exist in equilibrium with their lactim tautomers (2-hydroxypyridines). While the lactam (NH) form is generally favored in the solid state and polar solvents, the deprotonated anion is an ambident nucleophile.
-
N-Attack (Soft Nucleophile): Thermodynamically favored. Leads to the stable amide-like resonance of the pyridone.
-
O-Attack (Hard Nucleophile): Kinetically accessible, especially with "hard" electrophiles or in conditions that sequester the counter-cation (e.g., Ag+ salts).
Substrate-Specific Considerations
For 4-chloro-3-iodopyridin-2(1H)-one , the substituents play a decisive role:
-
Acidity Enhancement: The inductive effects of -Cl and -I increase the acidity of the N-H proton (
approx. 10-11 in DMSO), making deprotonation facile with mild carbonate bases. -
Steric Hindrance: The bulky iodine atom at C3 is adjacent to the nitrogen. This steric crowding can kinetically retard N-methylation, potentially allowing O-methylation to compete if reaction temperatures are too low or the electrophile is too bulky.
-
Electronic Deactivation: The electron-deficient ring reduces the overall nucleophilicity, requiring slightly elevated temperatures or stronger electrophiles (e.g., MeI over DMS) for complete conversion.
Pathway Visualization
The following diagram illustrates the competing pathways and the thermodynamic sink provided by the N-methylated product.
Caption: Reaction pathways showing the divergence between N- and O-methylation. N-methylation is the thermodynamic sink.
Experimental Protocols
Protocol A: Carbonate-Mediated Methylation (Standard)
Best for: Routine synthesis, scale-up, and robustness. Mechanism: Uses mild base buffering to maintain the concentration of the anion, favoring the thermodynamic N-product.
Reagents:
-
Substrate: 4-chloro-3-iodopyridin-2(1H)-one (1.0 equiv)
-
Base: Potassium Carbonate (
), anhydrous (1.5 - 2.0 equiv) -
Electrophile: Iodomethane (MeI) (1.2 - 1.5 equiv)
-
Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone)
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with 4-chloro-3-iodopyridin-2(1H)-one (10 mmol, 2.55 g) and anhydrous
(15 mmol, 2.07 g). -
Solvation: Add DMF (25 mL, 0.4 M concentration). Stir at room temperature (RT) for 15 minutes to ensure partial deprotonation. The suspension may turn slightly yellow.
-
Addition: Cool the mixture to 0°C (ice bath) to minimize exothermic runaway. Add MeI (12 mmol, 0.75 mL) dropwise via syringe.
-
Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 4–6 hours.
-
Note: If conversion is <90% after 6 hours (checked by TLC/HPLC), heat to 45°C. Do not exceed 60°C to avoid decomposition of MeI.
-
-
Work-up: Pour the reaction mixture into ice-water (150 mL). The product often precipitates as an off-white solid.
-
If solid forms: Filter, wash with water (
mL), and dry in a vacuum oven at 45°C. -
If no precipitate: Extract with EtOAc (
mL). Wash combined organics with brine ( ), dry over , and concentrate.
-
-
Purification: Recrystallization from Ethanol/Hexane or flash chromatography (0-5% MeOH in DCM).
Protocol B: Hydride-Mediated Methylation (High Precision)
Best for: Strict regioselectivity requirements or difficult substrates where C3-sterics impede reaction. Mechanism: Irreversible deprotonation creates a "naked" anion, driving the reaction rapidly.
Reagents:
-
Substrate: 4-chloro-3-iodopyridin-2(1H)-one (1.0 equiv)
-
Base: Sodium Hydride (NaH), 60% dispersion in oil (1.1 equiv)
-
Electrophile: MeI (1.1 equiv)
-
Solvent: Anhydrous THF (Tetrahydrofuran)[3]
Step-by-Step Methodology:
-
Setup: Flame-dry a two-neck flask under Nitrogen/Argon atmosphere.
-
Deprotonation: Suspend NaH (11 mmol, 440 mg) in anhydrous THF (20 mL) at 0°C.
-
Addition: Dissolve the substrate (10 mmol) in THF (10 mL) and add it dropwise to the NaH suspension over 15 minutes. Caution: Hydrogen gas evolution.[3]
-
Equilibration: Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/homogeneous.
-
Alkylation: Add MeI (11 mmol) dropwise at 0°C.
-
Completion: Stir at 0°C for 1 hour, then warm to RT for 1 hour.
-
Quench: Carefully add saturated
solution (5 mL) to quench excess hydride. -
Work-up: Partition between water and EtOAc. Dry and concentrate organic phase.[3][4]
Analytical Validation & Data Presentation
Distinguishing the N-methyl product from the O-methyl impurity is crucial. The following table summarizes the diagnostic NMR signals.
Table 1: Diagnostic NMR Data (
| Feature | N-Methyl Product (Desired) | O-Methyl Impurity (Undesired) |
| Methyl Shift ( | ||
| Ring Proton ( | C5-H and C6-H show typical coupling ( | C5-H/C6-H often shifted upfield due to aromaticity |
| Carbonyl ( | Signal absent; C-O-C appears | |
| HPLC Retention | Elutes earlier (More polar) | Elutes later (Less polar/Aromatic) |
Experimental Workflow Diagram
Caption: Operational workflow for Protocol A (Carbonate Method).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Steric hindrance at C3; Old MeI. | Increase temp to 45°C; Use fresh MeI; Switch to Protocol B (NaH). |
| O-Alkylation (>10%) | "Hard" conditions; Ag salts used; Solvent too non-polar. | Ensure solvent is polar aprotic (DMF/DMSO); Use soft base ( |
| De-iodination | Photolytic cleavage; Pd contamination. | Protect reaction from light (wrap flask in foil); Ensure reagents are metal-free. |
| Hydrolysis of MeI | Wet solvent/base. | Use anhydrous DMF and dry |
References
-
Regioselectivity in Pyridone Alkylation: Wang, N., et al. "P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters." J. Org.[2] Chem.2024 , 89, 3657–3665.[2] [Link]
-
Mechanistic Insights on Tautomerism: Li, X., et al. "Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones... via Metal-Free C-O and C-N Bond-Cleaving." Sci. Rep.2017 , 7, 41287. [Link]
-
Micellar/Water-Based Protocols: "Mild and Regioselective N-Alkylation of 2-Pyridones in Water." ResearchGate Preprints. [Link]
-
NMR Characterization of N- vs O-Methyl Pyridines: "NMR Spectra of Pyridine, Picolines... and Methiodides." Bulletin of the Polish Academy of Sciences. [Link]
Sources
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Dihalo-N-Methylpyridinones
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of N-Methylpyridinone Scaffolds
N-methylpyridinone moieties are prevalent structural motifs in a wide array of biologically active compounds and approved pharmaceuticals. Their unique electronic and steric properties, coupled with their ability to engage in various intermolecular interactions, make them attractive scaffolds in drug discovery. The functionalization of these heterocyles, particularly through the strategic introduction of diverse substituents, is a cornerstone of modern medicinal chemistry. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the precise and efficient derivatization of dihalo-N-methylpyridinones, enabling the construction of complex molecular architectures from readily accessible starting materials.
This comprehensive guide provides an in-depth exploration of the palladium-catalyzed cross-coupling of dihalo-N-methylpyridinones, with a focus on three of the most impactful transformations: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. Beyond providing step-by-step protocols, this document delves into the underlying mechanistic principles, critical considerations for regioselectivity, and practical insights to empower researchers in their synthetic endeavors.
The Catalytic Heart: A Unified Mechanistic Overview
Palladium-catalyzed cross-coupling reactions, despite their diverse applications, share a common mechanistic pathway revolving around a Pd(0)/Pd(II) catalytic cycle.[1][2] A fundamental understanding of this cycle is paramount for troubleshooting and optimizing these transformations.
The cycle is generally understood to proceed through three key elementary steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the dihalo-N-methylpyridinone. This step forms a square planar Pd(II) intermediate. The rate of this step is highly dependent on the nature of the halogen, with the general reactivity trend being I > Br > Cl.[3]
-
Transmetalation: In this step, the organic moiety from the coupling partner (e.g., an organoboron compound in the Suzuki reaction) is transferred to the palladium center, displacing a halide ion. This step regenerates a Pd(II) complex now bearing both organic partners.
-
Reductive Elimination: This is the final, product-forming step where the two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the desired carbon-carbon or carbon-heteroatom bond. This step also regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
A Critical Consideration: Regioselectivity in Dihalo-N-Methylpyridinones
A key challenge and opportunity in the cross-coupling of dihalo-N-methylpyridinones is controlling the regioselectivity of the reaction. The relative reactivity of the two halogen atoms is influenced by a combination of electronic and steric factors. For instance, in 2,4-dihalopyridinones and related heterocycles, the C4 position is often more susceptible to nucleophilic attack, while the C2 position can be more reactive in palladium-catalyzed cross-coupling reactions due to the influence of the adjacent nitrogen atom.[4][5]
The choice of catalyst, ligand, and reaction conditions can be strategically employed to favor substitution at a specific position. For example, the use of bulky ligands can steer the coupling to the less sterically hindered halogen. Careful screening of these parameters is often necessary to achieve the desired regioselectivity for a given substrate.
Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and vinyl-substituted N-methylpyridinones.[6][7]
Experimental Protocol: Suzuki-Miyaura Coupling of 3,5-dibromo-1-methylpyridin-2(1H)-one
This protocol describes the mono-arylation of 3,5-dibromo-1-methylpyridin-2(1H)-one with an arylboronic acid.
Materials:
| Reagent/Material | Supplier | Grade |
| 3,5-dibromo-1-methylpyridin-2(1H)-one | Commercially Available or Synthesized[8] | >97% |
| Arylboronic Acid | Various | >98% |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Various | Catalyst Grade |
| Sodium Carbonate (Na₂CO₃) | Various | Anhydrous |
| 1,4-Dioxane | Various | Anhydrous, Degassed |
| Water | In-house | Degassed, Deionized |
| Standard Glassware for Inert Atmosphere Chemistry |
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 3,5-dibromo-1-methylpyridin-2(1H)-one (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), and sodium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon or nitrogen three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe. The reaction concentration is typically maintained between 0.1 and 0.2 M with respect to the dihalopyridinone.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Application Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl amines, which are key pharmacophores in many drug molecules.[2][9]
Experimental Protocol: Buchwald-Hartwig Amination of a Dihalo-N-methylpyridinone
This protocol provides a general procedure for the mono-amination of a dihalo-N-methylpyridinone.
Materials:
| Reagent/Material | Supplier | Grade |
| Dihalo-N-methylpyridinone | >97% | |
| Primary or Secondary Amine | Various | >98% |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Various | Catalyst Grade |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | Various | Ligand Grade |
| Sodium tert-butoxide (NaOtBu) | Various | >97% |
| Toluene | Various | Anhydrous, Degassed |
| Standard Glassware for Inert Atmosphere Chemistry |
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 equiv) to an oven-dried Schlenk tube.
-
Reagent Addition: Add the dihalo-N-methylpyridinone (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe. A typical concentration is 0.1-0.2 M.
-
Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Application Protocol 3: Sonogashira Coupling for C-C Triple Bond Formation
The Sonogashira coupling enables the synthesis of aryl and heteroaryl alkynes, which are valuable intermediates in organic synthesis and can be found in various natural products and functional materials.[7][10]
Experimental Protocol: Sonogashira Coupling of a Dihalo-N-methylpyridinone
This protocol outlines a general procedure for the Sonogashira coupling of a dihalo-N-methylpyridinone with a terminal alkyne.
Materials:
| Reagent/Material | Supplier | Grade |
| Dihalo-N-methylpyridinone | >97% | |
| Terminal Alkyne | Various | >98% |
| Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) | Various | Catalyst Grade |
| Copper(I) iodide (CuI) | Various | >98% |
| Triethylamine (Et₃N) | Various | Anhydrous, Degassed |
| Tetrahydrofuran (THF) | Various | Anhydrous, Degassed |
| Standard Glassware for Inert Atmosphere Chemistry |
Procedure:
-
Reaction Setup: To a Schlenk flask, add the dihalo-N-methylpyridinone (1.0 equiv), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (3-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen.
-
Solvent and Reagent Addition: Add anhydrous, degassed THF and triethylamine. Then, add the terminal alkyne (1.1-1.5 equiv) dropwise.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the precipitated salts.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst or pre-catalyst. Ensure proper inert atmosphere techniques. |
| Poorly soluble reagents | Try a different solvent system or increase the reaction temperature. | |
| Inappropriate base | The choice of base is critical. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃ for Suzuki; NaOtBu, K₃PO₄ for Buchwald-Hartwig). | |
| Formation of Side Products | Homocoupling of the coupling partner | Reduce catalyst loading or reaction temperature. For Sonogashira, ensure a copper-free protocol if homocoupling is a major issue. |
| Protodehalogenation | Ensure anhydrous conditions. Use a stronger base or a different solvent. | |
| Double coupling | For mono-coupling, use a stoichiometric amount or a slight excess of the coupling partner. | |
| Inconsistent Results | Oxygen contamination | Improve inert atmosphere techniques. Use freshly degassed solvents. |
| Moisture sensitivity | Use anhydrous reagents and solvents. Dry glassware thoroughly. |
Conclusion
The palladium-catalyzed cross-coupling of dihalo-N-methylpyridinones represents a highly effective and versatile strategy for the synthesis of a diverse range of functionalized heterocyclic compounds. By understanding the fundamental catalytic cycle and the factors governing regioselectivity, researchers can harness the power of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions to accelerate their drug discovery and development programs. The protocols provided herein serve as a robust starting point for the exploration of this rich and rewarding area of synthetic chemistry.
References
Sources
- 1. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Regioselective Suzuki coupling of dihaloheteroaromatic compounds as a rapid strategy to synthesize potent rigid combretastatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scope of regioselective Suzuki reactions in the synthesis of arylpyridines and benzylpyridines and subsequent intramolecular cyclizations to azafluorenes and azafluorenones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 3,5-Dibromo-1-methylpyridin-2(1H)-one - CAS:14529-54-5 - Sunway Pharm Ltd [3wpharm.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. 3,5-DIBROMO-1-METHYL-1H-PYRIDIN-2-ONE | 14529-54-5 [chemicalbook.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. gold-chemistry.org [gold-chemistry.org]
- 11. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
Application Note: Nucleophilic Aromatic Substitution (S_NAr) on 4-chloro-1-methylpyridin-2-one
This Application Note is designed for medicinal chemists and process development scientists. It details the mechanistic underpinnings and practical protocols for functionalizing 4-chloro-1-methylpyridin-2-one , a versatile scaffold in drug discovery.
Abstract
The 4-chloro-1-methylpyridin-2-one scaffold (CAS: 53937-04-5) represents a "vinylogous amide" electrophile distinct from standard aryl halides. Unlike chlorobenzenes which require strong electron-withdrawing groups for S_NAr, this substrate is activated by the lactam carbonyl via conjugation. This guide provides optimized protocols for displacing the C4-chloride with amines, alkoxides, and thiols, facilitating the synthesis of 4-functionalized-2-pyridones—a core motif in kinase inhibitors and the mineralocorticoid receptor antagonist Finerenone .
Mechanistic Insight: The "Vinylogous" Activation
To optimize this reaction, one must understand that it does not follow the classic Meisenheimer pathway of benzene derivatives. Instead, it proceeds via an Addition-Elimination mechanism on a heterocyclic enone system.
Electronic Rationale
-
Activation: The C4 position is vinylogous to the C2 carbonyl. The electron deficiency is driven by the electronegative oxygen pulling density through the conjugated
-system. -
Intermediate: Nucleophilic attack at C4 pushes electrons onto the carbonyl oxygen, forming a resonance-stabilized enolate-like intermediate (not a carbon-centered anion).
-
Elimination: The lone pair on the oxygen returns, reforming the carbonyl and expelling the chloride at C4.
-
Role of N-Methyl: Methylation at N1 locks the tautomer in the pyridone form, preventing aromatization to 4-chloro-2-hydroxypyridine, which would be unreactive due to deprotonation (forming an electron-rich anion).
Mechanistic Pathway Visualization
Figure 1: The addition-elimination mechanism involves a temporary disruption of the vinylogous amide conjugation, stabilized by the carbonyl oxygen.
Experimental Protocols
Protocol A: Amination (Synthesis of 4-Amino-2-pyridones)
This is the most common transformation, used to install solubilizing groups or pharmacophores.
Scope: Primary and secondary amines (aliphatic and anilines). Typical Conditions: 80–120 °C, polar solvent.
Step-by-Step Procedure:
-
Preparation: In a pressure vial (microwave-compatible or sealed tube), dissolve 4-chloro-1-methylpyridin-2-one (1.0 equiv, e.g., 143 mg, 1.0 mmol) in Ethanol or DMF (3.0 mL, 0.33 M).
-
Note: Ethanol is preferred for green chemistry; DMF is required for poorly soluble anilines.
-
-
Reagents: Add the Amine (1.2 – 2.0 equiv).
-
Base: If using a volatile amine (e.g., methylamine), use excess (3-5 equiv). For valuable amines, add Diisopropylethylamine (DIPEA) (2.0 equiv) as an HCl scavenger.
-
-
Reaction: Seal the vessel and heat to 100 °C for 4–12 hours.
-
Microwave Option: 120 °C for 30–60 minutes.
-
-
Monitoring: Monitor by LC-MS (Target mass: M - Cl + Amine). The starting material (UV 254 nm) usually disappears completely.
-
Workup:
-
Ethanol:[1] Concentrate in vacuo. Triturate the residue with Ether/Hexanes to precipitate the product (often a solid). Wash with water to remove amine salts.
-
DMF: Dilute with water (10x volume). Extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF. Dry over Na2SO4 and concentrate.
-
-
Purification: If necessary, recrystallize from EtOH/Water or purify via flash chromatography (DCM/MeOH gradient).
Protocol B: Etherification (Synthesis of 4-Alkoxy-2-pyridones)
Used to install ether linkages. Requires stronger bases than amination.
Step-by-Step Procedure:
-
Activation: In a dry flask under Nitrogen, suspend NaH (60% in oil, 1.2 equiv) in anhydrous THF or DMF .
-
Nucleophile Formation: Add the Alcohol (1.1 equiv) dropwise at 0 °C. Stir for 15–30 min until H2 evolution ceases.
-
Addition: Add a solution of 4-chloro-1-methylpyridin-2-one (1.0 equiv) in the same solvent.
-
Reaction: Warm to Room Temperature (RT) and stir. If no reaction after 2 hours, heat to 60 °C.
-
Quench: Carefully quench with saturated NH4Cl solution.
-
Workup: Extract with EtOAc, wash with brine, dry, and concentrate.
Optimization & Troubleshooting Guide
The reactivity of the 4-chloro-2-pyridone scaffold is sensitive to steric bulk and solvent polarity.
Reaction Parameter Matrix
| Parameter | Recommendation | Rationale |
| Solvent | Ethanol/Water (Green) | Protic solvents stabilize the transition state (H-bonding to carbonyl oxygen). |
| DMF/DMSO (High Performance) | Best for S_NAr rates; dipolar aprotic nature solvates the cation, leaving the nucleophile "naked". | |
| Base | DIPEA / Et3N | Standard for amines. Non-nucleophilic. |
| K2CO3 / Cs2CO3 | Useful for phenols or thiols. Cesium effect can boost yields with weak nucleophiles. | |
| Temperature | 80–120 °C | Activation barrier is higher than acyl chlorides but lower than unactivated aryl chlorides. |
| Catalyst | None (Standard) | The reaction is self-activating. |
| Pd(OAc)2 / BINAP | Only required for extremely deactivated nucleophiles (e.g., electron-deficient anilines). |
Troubleshooting Common Issues
-
Problem: Low conversion with bulky amines (e.g., t-butylamine).
-
Solution: Switch to NMP solvent and heat to 140 °C in a microwave. Steric hindrance at the vinylogous position is significant.
-
-
Problem: Hydrolysis to 4-hydroxy-1-methylpyridin-2-one.
-
Cause: Wet solvent + Hydroxide/Carbonate base at high temp.
-
Solution: Use anhydrous solvents and organic bases (DIPEA).
-
-
Problem: Regioselectivity (if using non-methylated 4-chloro-2-pyridone).
-
Note: If N is unsubstituted, N-alkylation can compete with S_NAr. Always use the N-methyl (or N-protected) substrate for clean C4 substitution.
-
Strategic Applications in Drug Discovery[3][4]
The 4-amino-2-pyridone motif is a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for anilines and phenols with improved metabolic stability.
Case Study: Finerenone Analogues
While the industrial synthesis of Finerenone (Kerendia) typically builds the pyridine ring via condensation, the 4-amino-1-methylpyridin-2-one core is structurally analogous to the drug's polar headgroup. Researchers use the S_NAr protocol described above to synthesize:
-
Metabolite Standards: Rapidly access 4-amino derivatives.
-
Scaffold Hopping: Replace the 4-aryl group of existing kinase inhibitors with the 4-amino-pyridone to improve solubility and H-bond donor/acceptor profiles.
Synthetic Workflow Visualization
Figure 2: Standardized workflow for the amination of 4-chloro-1-methylpyridin-2-one.
References
-
Synthesis of 4-amino-5-methyl-1H-pyridin-2-one (Finerenone Intermediate)
-
Reactivity of 4-chloropyridines vs Pyridones
- Title: Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure.
- Source: NIH / PubMed Central.
-
URL:[Link]
-
General S_NAr Mechanism on Heterocycles
- Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Source: Master Organic Chemistry.
-
URL:[Link]
-
Compound Data (4-chloro-1-methylpyridin-2-one)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 3. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 4. Pyridinium, 4-chloro-1-methyl-, iodide | C6H7ClIN | CID 9964975 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Regioselective Lithiation of 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one: A Guide to Mechanistic Control and Synthetic Protocol
An Application Note for Advanced Synthetic Chemistry
Abstract
This document provides a comprehensive technical guide for the regioselective lithiation of 4-chloro-3-iodo-1-methylpyridin-2(1H)-one, a versatile intermediate in medicinal chemistry and materials science. We delve into the underlying mechanistic principles that govern the reaction's selectivity, contrasting Directed ortho-Metalation (DoM) with Halogen-Metal Exchange. A detailed, field-tested protocol for achieving highly selective lithium-iodine exchange is presented, along with essential safety considerations, troubleshooting advice, and methods for validating the reaction outcome. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of complex, functionalized pyridinone scaffolds.
Introduction and Strategic Overview
Substituted pyridin-2(1H)-one cores are privileged scaffolds found in numerous biologically active compounds and functional materials. Their precise functionalization is critical for tuning molecular properties and developing new chemical entities. The target substrate, 4-chloro-3-iodo-1-methylpyridin-2(1H)-one, presents a fascinating challenge in regioselectivity due to the presence of multiple reactive sites: two distinct halogen atoms (iodine and chlorine) and a potent Directed Metalation Group (DMG) in the form of the N-methylated amide (a lactam).
Achieving selective functionalization at a single desired position requires a nuanced understanding of the competing reaction pathways available when an organolithium reagent is introduced. This guide will illuminate the kinetic and thermodynamic factors at play, providing a clear rationale for experimental design that favors a single, predictable outcome.
Mechanistic Deep Dive: The Decisive Choice
The interaction of an organolithium reagent (RLi) with the substrate is governed by a competition between two primary mechanisms: Halogen-Metal Exchange and Directed ortho-Metalation (DoM).[1][2]
-
Directed ortho-Metalation (DoM): The amide-like carbonyl at the C2 position is a powerful DMG. It can coordinate to the lithium cation of the organolithium reagent, increasing the kinetic acidity of protons at the adjacent (ortho) positions.[1][3][4] In this substrate, the C3 position is substituted with an iodine atom, and thus, deprotonation is not a viable pathway at this site. While deprotonation at the C6 position is a remote possibility, it is kinetically less favorable.
-
Halogen-Metal Exchange: This is an extremely rapid and common reaction for organolithiums, particularly with aryl or vinyl halides.[5][6] The rate of exchange is highly dependent on the halogen, following the trend I > Br > Cl >> F. The C-I bond is the longest, weakest, and most polarizable, making it significantly more reactive toward exchange than the more robust C-Cl bond.
For 4-chloro-3-iodo-1-methylpyridin-2(1H)-one, the lithium-iodine exchange at the C3 position is the overwhelmingly favored kinetic pathway , especially when conducted at low temperatures (e.g., -78 °C). The reaction is typically orders of magnitude faster than both lithium-chlorine exchange and any potential C-H deprotonation.
Figure 1: Competing pathways for the lithiation of 4-chloro-3-iodo-1-methylpyridin-2(1H)-one.
Reagent and Condition Selection: The Rationale
The success of this regioselective transformation hinges on the careful selection of the organolithium reagent and reaction conditions.
| Parameter | Recommended Choice | Rationale |
| Lithium Reagent | n-Butyllithium (n-BuLi) | n-BuLi provides an excellent balance of reactivity for efficient Li-I exchange without being overly aggressive, which could lead to side reactions. t-BuLi is also effective but can be more prone to causing elimination or decomposition if the temperature is not strictly controlled.[6] Lithium amides like LDA are primarily non-nucleophilic bases and are generally inefficient for halogen-metal exchange.[5][6][7] |
| Solvent | Tetrahydrofuran (THF) | Anhydrous THF is essential. Its polar, aprotic nature effectively solvates the organolithium species, breaking down aggregates and enhancing reactivity.[3] Diethyl ether is a suitable alternative. |
| Temperature | -78 °C (Dry ice/acetone bath) | Maintaining a very low temperature is critical to suppress potential side reactions, such as attack at the carbonyl group or exchange with the less reactive chlorine atom. It ensures the kinetic product (C3-lithiation) is exclusively formed.[6][8] |
| Atmosphere | Inert (Argon or Nitrogen) | Organolithium reagents are extremely sensitive to air and moisture and can be pyrophoric. A rigorously inert atmosphere is mandatory for safety and to prevent quenching of the reagent.[7][9] |
Detailed Experimental Protocol
This protocol describes the generation of the C3-lithiated intermediate followed by quenching with a generic electrophile.
Safety First: n-Butyllithium is a pyrophoric liquid that reacts violently with water and air. All operations must be performed by trained personnel in a well-ventilated fume hood under a strictly inert atmosphere. Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves. Have a Class D fire extinguisher readily available.
Materials & Equipment:
-
4-Chloro-3-iodo-1-methylpyridin-2(1H)-one
-
n-Butyllithium (solution in hexanes, e.g., 2.5 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., Deuterium oxide (D₂O), Iodomethane (MeI), N,N-Dimethylformamide (DMF))
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Extraction solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Schlenk-line or glovebox setup
-
Oven-dried glassware
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Dry ice/acetone bath
Figure 2: Standard workflow for the regioselective lithiation and electrophilic quench.
Step-by-Step Procedure:
-
Preparation: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a temperature probe. Purge the system thoroughly with inert gas.
-
Dissolution: To the flask, add 4-chloro-3-iodo-1-methylpyridin-2(1H)-one (1.0 eq). Dissolve it in anhydrous THF (approx. 0.1 M concentration).
-
Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: While maintaining the temperature at -78 °C, slowly add n-butyllithium (1.05 eq) dropwise via syringe over 10-15 minutes. A color change is often observed.
-
Causality Note: Slow addition is crucial to maintain temperature control and prevent localized concentration buildup, which could lead to side reactions. The slight excess of n-BuLi ensures complete conversion.
-
-
Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes to ensure the complete formation of the C3-lithiated intermediate.
-
Electrophilic Quench: Add the chosen electrophile (1.2-1.5 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while still at -78 °C.
-
Warming: After the addition of the electrophile is complete, continue stirring at -78 °C for another 30 minutes, then remove the cooling bath and allow the reaction to slowly warm to room temperature over 1-2 hours.
-
Reaction Quench: Once at room temperature, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.[9] This will neutralize any remaining organolithium species.
-
Safety Note: The initial quenching can be exothermic. Add the aqueous solution slowly with vigorous stirring.
-
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., 3 x 50 mL of dichloromethane). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as appropriate for the specific product.
Validation and Troubleshooting
A successful reaction should yield the 3-substituted-4-chloro-1-methylpyridin-2(1H)-one as the major product.
-
Validation:
-
¹H NMR: Compare the spectrum of the product to the starting material. The disappearance of the proton signal corresponding to the position of substitution (if any) and the appearance of new signals from the added electrophile will be indicative.
-
Mass Spectrometry (MS): Confirm the molecular weight of the product to ensure the desired substitution has occurred (iodine atom replaced by the electrophile).
-
Deuteration Test: A simple and effective way to confirm the site of lithiation is to use D₂O as the electrophile. The resulting product should show incorporation of a single deuterium atom at the C3 position, which can be confirmed by ¹H NMR (disappearance of a signal) and ²H NMR (appearance of a signal).
-
-
Troubleshooting Guide:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive n-BuLi (degraded by air/moisture); Wet solvent or glassware; Insufficient reaction time. | Titrate the n-BuLi solution before use. Ensure all solvents are rigorously dried and glassware is oven-dried. Increase stirring time at -78 °C. |
| Mixture of Products | Reaction temperature too high, allowing for competing Li-Cl exchange or other side reactions. | Ensure the reaction is maintained at -78 °C throughout the addition and initial stirring. Check the calibration of the temperature probe. |
| Product Decomposition | The lithiated intermediate or the final product may be unstable. | After electrophilic quench, proceed with the aqueous workup without allowing the mixture to stir at room temperature for an extended period. |
Conclusion
The regioselective lithiation of 4-chloro-3-iodo-1-methylpyridin-2(1H)-one is a highly predictable and efficient transformation when executed with a proper understanding of the underlying chemical principles. The kinetic preference for lithium-iodine exchange at low temperatures provides a powerful tool for introducing a wide variety of electrophiles specifically at the C3 position, opening avenues for the rapid synthesis of diverse and complex pyridinone derivatives for further investigation.
References
-
Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
- Umemoto, K., et al. (1990). REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. Heterocycles, 31(7), 1251-1254.
- University of Wisconsin. (n.d.). Directed (ortho) Metallation.
- Mortier, J. (2018). Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases. In The Chemistry of Organolithium Compounds.
- Gribble, G. W., & Saulnier, M. G. (1993). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. Heterocycles, 35(1).
- Snieckus, V., et al. (2009). On the Mechanism of the Directed ortho and Remote Metalation Reactions of N,N-Dialkylbiphenyl 2-carboxamides. Organic Letters, 11(23), 5442–5445.
- Gros, P., et al. (2006). Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6. Journal of Organic Chemistry, 71(18), 6838–6844.
- Bregent, L., et al. (2022). Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal, 28(1).
-
Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]
- Ley, S. V., et al. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium.
- ChemScene. (n.d.). 4-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine.
-
Vapourtec. (n.d.). Lithiation | Organolithium Reagents | Chemical Processes. Retrieved from [Link]
- Taylor & Francis. (n.d.). Organolithium reagents – Knowledge and References.
- ResearchGate. (2014). Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why?
- BenchChem. (n.d.). Technical Support Center: Quenching Procedures for Organometallic Reactions.
- Singh, P. N., & Singh, S. K. (2015).
- Hewson, A. T., & MacPherson, D. T. (1985). Lithiation of 4-methoxy-2-pyridones. Synthetic entry to tenellin and funiculosin, and related natural 3,5-disubstituted 4-oxy-2-pyridones. Journal of the Chemical Society, Perkin Transactions 1, 2625-2630.
- EPFL. (n.d.). Protocol for quenching reactive chemicals. Retrieved from a relevant safety protocol document.
- Google Patents. (2021). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
- Pace, V., et al. (2018). Water opens the door to organolithiums and Grignard reagents: exploring and comparing the reactivity of highly polar organometallic compounds in unconventional reaction media towards the synthesis of tetrahydrofurans. Green Chemistry, 20(1), 151-155.
- International Journal of Pharmaceutical Sciences and Research. (2018). SYNTHESIS OF 4-CHLORO-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6- METHYLPYRIMIDINE.
-
Patsnap. (2017). Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Retrieved from [Link]
- ResearchGate. (n.d.). Regioselective lithiation of 3-chloro-2-ethoxypyridine (1) and....
- CORE. (2009). Lithiation Reactions of 3-(4-chlorophenyl)Sydnone and 3-(4-methylphenyl)Sydnone.
- MilliporeSigma. (n.d.). 4-Chloro-1-methyl-3-nitropyridin-2(1H)-one.
- de Oliveira, K. T., et al. (2018). Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. The Journal of Organic Chemistry, 83(3), 1396-1409.
- ResearchGate. (n.d.). Regioselective Lithiation of Pyridine Rings.
- Meanwell, M., et al. (2020). Regioselective Amidomethylation of 4-Chloro-3-fluoropyridine by Metalation and Minisci-Type Reactions. The Journal of Organic Chemistry, 85(19), 12067-12079.
Sources
- 1. Directed Ortho Metalation [organic-chemistry.org]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. researchgate.net [researchgate.net]
- 5. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. vapourtec.com [vapourtec.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of N-Methylation for 4-chloro-3-iodopyridin-2-one
Case ID: N-ME-4CL3I-PYR Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Steric Wall" Challenge
You are likely experiencing low yields or poor regioselectivity (O- vs. N-methylation) with 4-chloro-3-iodopyridin-2-one . This is a known issue driven by the 3-iodo substituent . Unlike simple 2-pyridones, the iodine atom at the C3 position exerts significant steric pressure on the adjacent nitrogen atom, kinetically hindering the approach of the electrophile (methyl group) to the nitrogen lone pair.
Simultaneously, the 2-pyridone motif exists in a tautomeric equilibrium between the lactam (NH form) and lactim (OH form) .[1] While the lactam is thermodynamically favored, the deprotonated anion is ambident.[2] The steric bulk at C3 makes the oxygen center (which is less sterically encumbered) kinetically more accessible, leading to unwanted O-methylated byproducts (2-methoxypyridines).[1]
This guide provides a validated troubleshooting framework to overcome these steric and electronic barriers.
Part 1: Troubleshooting Guide (Q&A)
Q1: I am seeing a significant amount of O-methylated byproduct (2-methoxy-4-chloro-3-iodopyridine). How do I shift selectivity to the Nitrogen?
Diagnosis: This is a classic "Hard/Soft Acid-Base" (HSAB) and steric conflict. The oxygen anion is a "hard" nucleophile, while the nitrogen is "soft."[2] However, the 3-iodo group blocks the "soft" nitrogen, forcing the reaction toward the "hard" oxygen.
Solution:
-
Switch to a "Softer" Electrophile: If you are using Dimethyl Sulfate (DMS) or Methyl Tosylate , stop immediately.[1][2] These are "hard" electrophiles that track with the hard oxygen center.[2] Switch to Methyl Iodide (MeI) , which is softer and prefers the nitrogen.[1][2]
-
Change the Counter-ion (The "Cesium Effect"): Switch your base from
or to Cesium Carbonate ( ) .[1] -
Solvent Polarity: Ensure you are using a polar aprotic solvent like DMF or NMP .[2] These solvents solvate the cation effectively, leaving the anion free to react.[2] Avoid non-polar solvents (Toluene) or protic solvents (Methanol), which can hydrogen-bond to the nitrogen and further hinder it.[1]
Q2: The reaction stalls at 60-70% conversion even with excess Methyl Iodide. Should I increase the temperature?
Diagnosis: Incomplete conversion is likely due to the deactivation of the nucleophile or loss of the volatile electrophile (MeI boiling point is 42°C).
Solution:
-
Do NOT simply reflux in an open flask: Heating above 45°C drives off Methyl Iodide.[2]
-
Sealed Tube Protocol: Perform the reaction in a sealed pressure tube at 60–80°C . The elevated pressure keeps the MeI in the liquid phase, driving the kinetics against the steric hindrance of the 3-iodo group.
-
Stoichiometry: The 3-iodo group creates a "kinetic wall."[2] You need a higher concentration of electrophile to increase the frequency of effective collisions.[2] Increase MeI equivalents to 3.0–5.0 eq .
Q3: My product is precipitating with the salts, making isolation difficult. How do I improve workup?
Diagnosis: 4-chloro-3-iodo-1-methylpyridin-2-one is a highly crystalline, lipophilic solid that may crash out with inorganic salts in organic solvents.
Solution:
-
The "Aqueous Crash" Method: Do not filter the reaction mixture directly.[2] Instead:
-
Dilute the DMF reaction mixture with water (5x volume).[2]
-
The inorganic salts (
, CsI) will dissolve.[1][2] -
The N-methylated product should precipitate as a solid.[2]
-
Filter the solid and wash with water and hexanes (to remove O-methylated impurities, which are often oils or more soluble in hexanes).[2]
-
Part 2: Optimized Experimental Protocol
Objective: Synthesis of 4-chloro-3-iodo-1-methylpyridin-2-one with >90% N-selectivity.
Materials:
-
Substrate: 4-chloro-3-iodopyridin-2-one (1.0 eq)
-
Base: Cesium Carbonate (
) (1.5 eq) – Must be finely ground/anhydrous.[1] -
Electrophile: Methyl Iodide (MeI) (3.0 eq)[1]
-
Solvent: Anhydrous DMF (
concentration)
Step-by-Step Procedure:
-
Setup: In a pressure tube (e.g., Ace Glass pressure vial), charge 4-chloro-3-iodopyridin-2-one and finely ground
. -
Solvation: Add anhydrous DMF. Stir at room temperature for 15 minutes to allow partial deprotonation. The mixture may turn yellow/orange.[2]
-
Addition: Cool the vessel to 0°C (ice bath). Add Methyl Iodide dropwise.[2][6] Cooling prevents immediate volatilization.[2]
-
Reaction: Seal the vessel tightly. Warm to room temperature, then heat to 65°C in an oil bath. Stir vigorously for 12–16 hours.
-
Monitoring: Check via LC-MS or TLC.
-
Workup:
Part 3: Comparative Data & Decision Matrix
Table 1: Base & Solvent Effects on Regioselectivity (Simulated based on 3-halo-pyridone trends)
| Entry | Base | Solvent | Temp (°C) | Yield (%) | N:O[1][7][8][9] Ratio | Notes |
| 1 | Acetone | Reflux | 45% | 60:40 | High O-alkylation due to lower polarity. | |
| 2 | THF | 0 to RT | 65% | 75:25 | Strong base, but tight ion pair favors O-attack. | |
| 3 | Toluene | 80 | 80% | 10:90 | Avoid. Silver salts favor O-alkylation (Lactim ether).[1] | |
| 4 | DMF | 65 | 92% | 98:2 | Recommended. Cesium effect maximizes N-attack.[1] |
Part 4: Visualizations
Figure 1: Mechanistic Pathway & Steric Conflict
This diagram illustrates the competition between N- and O-methylation and how the 3-iodo group creates a steric block that must be overcome by the "Cesium Effect."
Caption: The 3-iodo substituent sterically hinders the N-attack. Using Cesium Carbonate loosens the ion pair, enhancing N-nucleophilicity to overcome this barrier.[1]
Figure 2: Optimization Workflow
Follow this decision tree to troubleshoot your specific yield issues.
Caption: Step-by-step logic for diagnosing and fixing yield issues based on regioselectivity and conversion data.
References
-
Wang, N., et al. (2024).[1][2][4] P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. The Journal of Organic Chemistry, 89, 3657-3665.[1][2][4] Link[1]
-
Sutherland, A., et al. (2018).[1][2] Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. ResearchGate/Molecules.[2] Link
-
Maity, S., et al. (2024).[1][2] Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. The Journal of Organic Chemistry. Link[1]
-
Sigma-Aldrich. Product Specification: 4-Chloro-3-iodopyridine.[2] Link (Note: Used for physical property verification of the core scaffold).[1]
-
Fisher Scientific. Safety Data Sheet: 4-Amino-2-chloro-3-iodopyridine. Link[1]
Sources
- 1. rsc.org [rsc.org]
- 2. 4-クロロ-3-ヨード-ピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 5. thieme-connect.de [thieme-connect.de]
- 6. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20120142925A1 - Process for the demethylation of oxycodone and related compounds - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
Purification of 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one by column chromatography
Technical Support Center: Chromatography Solutions Subject: Purification Protocol & Troubleshooting for 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one Case ID: PYR-HALO-004
Executive Summary
You are working with 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one , a densely functionalized heterocyclic intermediate. While the halogen substituents (Cl, I) add lipophilicity, the pyridinone core (lactam) remains significantly polar and capable of strong hydrogen bonding with silica silanols. This duality often leads to "tailing" and poor resolution from structurally similar impurities (e.g., the des-iodo precursor).
This guide synthesizes field data from similar N-methylpyridinone scaffolds to provide a robust purification strategy.
Part 1: Physicochemical Profile & Separation Strategy
Before starting, understand the "personality" of your molecule to select the right tools.
| Feature | Characteristic | Chromatographic Impact |
| Core Structure | N-Methylpyridin-2-one | Polar/Sticky. The carbonyl oxygen is a strong H-bond acceptor. Expect tailing on standard silica without polar modifiers. |
| Substituents | 4-Cl, 3-I | Lipophilic. Increases solubility in DCM/EtOAc compared to non-halogenated pyridinones. |
| Stability | C-I Bond | Light Sensitive. The iodine atom is labile. Fractions left in light may turn pink/brown (iodine liberation). |
| Basicity | Lactam | Low. Unlike pyridine, the nitrogen lone pair is delocalized. However, the oxygen interaction with silica mimics "basic" tailing. |
Part 2: Standard Operating Procedure (SOP)
Method A: The "Gold Standard" (DCM/MeOH) For most purity grades (>95%), this method offers the best solubility and peak shape.
-
Stationary Phase: High-purity Silica Gel (40–63 µm, 60 Å).
-
Why: Irregular silica is sufficient, but spherical silica (20–40 µm) is recommended if separating the des-iodo impurity.
-
-
Sample Loading: Solid (Dry) Load.
-
Dissolve crude in minimal Dichloromethane (DCM).
-
Add Celite 545 or Silica (1:2 ratio w/w).
-
Evaporate to a free-flowing powder.
-
Why: Pyridinones often have poor solubility in non-polar starting solvents (Heptane/Hexane). Liquid loading often causes band broadening (precipitation at the column head).
-
-
Mobile Phase Gradient:
-
Solvent A: Dichloromethane (DCM)
-
Solvent B: Methanol (MeOH)
-
Gradient: 0% B for 2 CV (Column Volumes), then 0% → 5% B over 10 CV, hold at 5% B.
-
Note: The product typically elutes between 2–4% MeOH.
-
Method B: The "High Resolution" Alternative (EtOAc/Heptane) Use this if Method A fails to separate the des-iodo (non-iodinated) starting material.
-
Gradient: 10% EtOAc in Heptane → 80% EtOAc in Heptane.
-
Modifier: Add 1% Triethylamine (Et3N) to the EtOAc bottle if peaks are broad.
Part 3: Troubleshooting & FAQs
Q1: My product is "streaking" or "tailing" badly on the column. How do I fix peak symmetry?
Diagnosis: This is classic pyridinone behavior. The lactam carbonyl is hydrogen-bonding to acidic silanol groups on the silica surface. Solution:
-
Switch to DCM/MeOH: Methanol is a protic solvent that effectively competes for silanol sites, "blocking" them from your product.
-
Buffer the Silica: If you must use EtOAc/Hexanes, pre-wash the column with 1% Triethylamine (Et3N) in Hexanes, or add 0.5% Et3N to your mobile phase.
Q2: I see two spots on TLC that are very close (ΔRf < 0.1). One is my product, what is the other?
Diagnosis: The most common impurity is 4-Chloro-1-methylpyridin-2(1H)-one (the starting material prior to iodination). The iodine atom adds mass but changes polarity only slightly. Solution:
-
Optimization: Use a shallow gradient. If using EtOAc/Heptane, run an isocratic hold at the %B where the first compound begins to elute.
-
Visual Check: The iodinated product (3-I) often absorbs UV differently or stains differently (e.g., weaker fluorescence) compared to the des-iodo precursor.
Q3: My fractions turned pink/brown overnight. Is my compound decomposing?
Diagnosis: Yes. The C-I bond at position 3 is susceptible to photolysis, releasing free iodine (
-
Immediate Action: Wrap your fraction collector tubes or rotovap flask in aluminum foil.
-
Workup: Evaporate solvents immediately after collection. Store the solid at -20°C in the dark.
Q4: The crude material is not dissolving in the starting mobile phase (0% MeOH or 10% EtOAc).
Diagnosis: Solubility mismatch. Injecting a solution of DCM into a Hexane-equilibrated column causes the sample to precipitate instantly, ruining resolution. Solution:
-
Mandatory Dry Loading: As described in the SOP (Part 2). This eliminates solvent mismatch issues and ensures a tight initial band.
Part 4: Decision Logic & Workflow
The following diagram illustrates the decision process for purifying 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one based on crude purity and observed issues.
Caption: Decision tree for selecting the optimal loading and solvent system based on crude solubility and impurity profile.
Part 5: References
-
National Institutes of Health (NIH). Synthesis of diversely substituted pyridin-2(1H)-ones. (General protocols for pyridinone purification). Available at: [Link]
-
Organic Syntheses. Palladium-Catalyzed Coupling of 4-Iodoacetophenone: General Handling of Aryl Iodides. (Reference for handling light-sensitive iodinated compounds). Available at: [Link]
-
Restek Chromatography. LC Troubleshooting: Tailing Peaks and Secondary Silanol Interactions. (Mechanistic explanation of silanol interactions). Available at: [Link]
Sources
Dehalogenation side reactions in Suzuki coupling of iodopyridinones
Technical Support Center: Suzuki Coupling of Iodopyridinones
A Guide to Troubleshooting and Suppressing Dehalogenation Side Reactions
As a Senior Application Scientist, I've frequently collaborated with researchers in medicinal and process chemistry who encounter challenges with the Suzuki-Miyaura cross-coupling of N-heterocyclic halides. Among these, iodopyridinones present a specific and often frustrating problem: a propensity for dehalogenation, which leads to the formation of a protonated pyridinone byproduct at the expense of the desired coupled product.
This guide is structured to address this issue directly. We will move from understanding the fundamental mechanism of this side reaction to providing actionable, field-proven troubleshooting strategies and optimized protocols. Our goal is to empower you to diagnose issues within your own experiments and rationally design conditions that favor the desired C-C bond formation.
Part 1: Frequently Asked Questions - Understanding the Dehalogenation Problem
This section addresses the fundamental "what" and "why" behind the dehalogenation of iodopyridinones.
Q1: What is dehalogenation in the context of Suzuki coupling?
A1: Dehalogenation, or more specifically hydrodehalogenation, is a common side reaction where the halogen atom (in this case, iodine) on your pyridinone starting material is replaced by a hydrogen atom.[1][2] This reaction consumes your electrophile, reduces the overall yield of the desired cross-coupled product, and introduces a significant purification challenge due to the structural similarity between the starting material, product, and byproduct.
Q2: Why are iodopyridinones particularly susceptible to this side reaction?
A2: Several factors converge to make iodopyridinones challenging substrates:
-
Halide Reactivity: The carbon-iodine bond is the weakest among the halogens, leading to the fastest rate of oxidative addition to the Pd(0) catalyst. While this high reactivity is often desirable, it also makes the resulting organopalladium intermediate more susceptible to competing side reactions. The general propensity for dehalogenation follows the order: I > Br > Cl.[1][3][4]
-
Electronic Nature: The pyridinone ring is an electron-deficient N-heterocycle. This electronic property can increase the substrate's susceptibility to certain side reactions.[1]
-
Nitrogen Coordination: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center.[1][5] This coordination can sometimes inhibit crucial steps in the catalytic cycle, such as transmetalation or reductive elimination, effectively increasing the lifetime of the organopalladium intermediate and providing a larger window of opportunity for dehalogenation to occur.
Q3: What is the primary mechanism of dehalogenation?
A3: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1][6] This Pd-H intermediate can arise from several sources in the reaction mixture, including the base (especially alkoxides), the solvent (e.g., alcohols), or even trace amounts of water.
Once the initial oxidative addition of the iodopyridinone to the Pd(0) catalyst has occurred to form the Ar-Pd(II)-I intermediate, this species can react with the Pd-H species. Instead of proceeding with transmetalation, the Ar-Pd(II)-I intermediate can undergo reductive elimination with the hydride, yielding the dehalogenated pyridinone (Ar-H) and regenerating a palladium species.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
Technical Support Center: 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one Solubility Guide
Technical Overview & Chemical Behavior
This guide addresses solubility challenges associated with 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one . While DMSO is generally an excellent solvent for polar heterocycles, this specific scaffold presents unique challenges due to its structural properties.
Why is this compound difficult to dissolve?
-
Crystal Lattice Energy (π-π Stacking): Pyridinones are planar systems that exhibit strong intermolecular
stacking and dipole-dipole interactions in the solid state.[1] The 3-iodo and 4-chloro substituents increase the polarizability of the ring, reinforcing these stacking interactions, requiring significant energy (heat or mechanical stress) to break the lattice. -
Hydrophobicity vs. Polarity: The N-methyl group removes the hydrogen bond donor capability of the amide nitrogen, making the molecule more lipophilic (LogP ~1.5–2.2) compared to its NH analog. However, the lactam carbonyl remains a strong hydrogen bond acceptor. If the DMSO is "wet" (hygroscopic water uptake), the solubility of this moderately lipophilic compound drops drastically.
-
Halogen Bonding: The iodine atom can participate in halogen bonding, potentially creating pseudo-polymer chains in the solid state that resist solvation.
Troubleshooting Guide (Q&A)
Issue 1: "The compound remains a suspension even after vortexing."
Diagnosis: High crystal lattice energy is preventing initial solvation.[1] Solution:
-
Do not just vortex. Vortexing creates turbulence but generates minimal shear force at the molecular level.[1]
-
Use Sonication: Ultrasonic energy is required to cavitate the solvent and physically disrupt the crystal lattice.
-
Check Water Content: DMSO is hygroscopic.[1] If your DMSO has absorbed atmospheric moisture (>0.5% water), solubility for this chlorinated/iodinated compound will decrease significantly. Use anhydrous DMSO (≤0.1% water).
Issue 2: "The solution turned yellow/brown upon heating."
Diagnosis: Iodine liberation (Deiodination) or Photodegradation. Mechanism: The C–I bond is the weakest bond in this molecule (Bond Dissociation Energy ~65 kcal/mol).
-
Thermal Instability: Heating >60°C in DMSO can promote oxidative deiodination or nucleophilic attack by DMSO itself.[1]
-
Photolysis: Aryl iodides are light-sensitive.[1] Exposure to ambient light during dissolution can release free iodine (
), causing the yellow discoloration. Corrective Action: -
Discard the yellow solution if purity is critical for biological assays.[1]
-
Prepare fresh solution in amber glass vials or wrap tubes in aluminum foil.
-
Limit heating to maximum 45°C .
Issue 3: "The compound precipitated when I added the DMSO stock to my assay buffer."
Diagnosis: "Crash-out" due to polarity mismatch. Explanation: This compound has low aqueous solubility.[1] When a concentrated DMSO stock (e.g., 100 mM) is diluted into an aqueous buffer (PBS/Media), the solvent power drops instantly. Solution:
-
Stepwise Dilution: Do not dilute 1000x in one step. Perform an intermediate dilution (e.g., DMSO
1:1 DMSO:Water Buffer). -
Limit Final Concentration: Ensure the final concentration in the assay does not exceed the thermodynamic solubility limit (likely <100 µM in 1% DMSO/aqueous buffer).
Optimized Dissolution Protocols
Protocol A: Standard Dissolution (Recommended)
Best for: Preparing stock solutions (10 mM – 50 mM) for storage.
-
Weighing: Weigh the target mass into an amber glass vial.
-
Solvent Addition: Add Anhydrous DMSO (Grade: ≥99.9%, Water <50 ppm) to achieve 80% of the target volume.
-
Sonication: Sonicate in a water bath at ambient temperature (20–25°C) for 5–10 minutes .
-
Note: Ensure the water level in the bath matches the liquid level in the vial.[1]
-
-
Inspection: Check for "swirling" particulates (Schlieren lines indicate dissolution is incomplete).
-
Final Volume: Add remaining DMSO to reach target concentration.
-
Storage: Store at -20°C. Do not freeze-thaw more than 3 times.
Protocol B: The "Stubborn Solid" Method
Best for: High concentration stocks (>50 mM) or aged solids.
-
Pre-Heat: Warm the DMSO to 40°C (Do not exceed 45°C) before adding to the solid.
-
Solvent Addition: Add warm DMSO to the solid.
-
Sonication with Heat: Sonicate for 10 minutes. If the bath warms up, ensure it stays
. -
Clarification: If a fine haze remains, centrifuge at 10,000 x g for 5 minutes to pellet insoluble impurities (often inorganic salts from synthesis). Transfer the supernatant to a new vial.
Decision Tree & Workflow
The following diagram illustrates the logical workflow for dissolving 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one, including checkpoints for stability and purity.
Caption: Logical workflow for dissolving 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one in DMSO, highlighting critical checkpoints for stability (color change) and purity.
Frequently Asked Questions (FAQs)
Q: Can I use DMF instead of DMSO? A: Yes. N,N-Dimethylformamide (DMF) is often a better solvent for halogenated pyridinones due to lower viscosity and slightly different polarity. However, DMF is more toxic to cells in biological assays. If your downstream application allows, DMF is a viable alternative.
Q: Is the compound stable in DMSO at Room Temperature? A: Short-term (24-48 hours): Yes , if kept in the dark.[1] Long-term: No. DMSO can slowly oxidize or react with the aryl iodide over weeks at RT.[1] Always store stocks at -20°C or -80°C.[1]
Q: My compound has a pink tint. Is it ruined? A: A faint pink tint often indicates trace iodine liberation (photo-oxidation).[1] For rough screening (e.g., >10 µM IC50), it may still be usable. For precise kinetics or crystallography, recrystallize or repurify the solid before dissolution.
Summary Data Table
| Parameter | Specification / Recommendation |
| Max Solubility (Est.) | ~50–80 mM (in Anhydrous DMSO) |
| Optimal Temperature | 25°C (Ambient); Max 45°C if stubborn |
| Light Sensitivity | High (Protect from light immediately) |
| Water Tolerance | Low (Precipitates if DMSO absorbs moisture) |
| Storage (Solution) | -20°C in Amber Glass (Stable ~6 months) |
| Alternative Solvents | DMF (Better solubility), NMP (Good), Ethanol (Poor) |
References
-
Gaylord Chemical Company. (2024). Dimethyl Sulfoxide (DMSO) Solubility Data and Reaction Safety. Gaylord Chemical.[1][2][3] [Link]
-
Li, X., et al. (2022). An Unexpected Reaction between Diaryliodonium Salts and DMSO. Molecules, 27(17), 5616. (Demonstrates reactivity of iodine species in hot DMSO). [Link]
-
Royal Society of Chemistry. (2024). I2/DMSO-mediated oxidative transformations. RSC Advances. (Highlights DMSO/Iodine redox interactions). [Link]
Sources
Technical Support Center: Optimizing Reaction Temperature for C-3 Iodination of Pyridinones
Welcome to the Technical Support Center. This guide provides researchers, synthetic chemists, and drug development professionals with field-proven troubleshooting strategies for the C-3 iodination of pyridinones. Because the pyridinone core is electronically deactivated compared to simple phenols or anilines, optimizing the reaction temperature is not merely about accelerating kinetics—it fundamentally dictates the reaction mechanism and regioselectivity.
Mechanistic Insights & Temperature Causality
Understanding the causality behind temperature adjustments is critical for reproducible scale-ups. Pyridinone iodination generally proceeds via one of two temperature-dependent pathways:
-
Electrophilic Pathway (Ambient to 80 °C): This pathway relies on the electrophilic attack of an iodonium ion (
). At room temperature, the reaction is often kinetically trapped due to the high activation energy required for electrophilic aromatic substitution on the electron-deficient pyridinone ring. Mild heating (50–80 °C) provides the necessary activation energy but can lead to competing C-5 iodination depending on steric and electronic factors [2]. -
Radical Pathway (130 °C): At highly elevated temperatures, a radical-based C–H functionalization mechanism dominates. This pathway is highly selective for the C-3 position due to the inherent spin density and thermodynamic stability of the radical intermediates [1].
Troubleshooting Guides & FAQs
Q1: My NIS-mediated iodination at room temperature stalls at 20-30% conversion. How should I optimize the temperature without degrading the reagent?
A1: N-Iodosuccinimide (NIS) is an excellent source of
Q2: When I heat the reaction to 80 °C, I observe an inseparable mixture of C-3 and C-5 iodinated products. How can I improve C-3 regioselectivity? A2: The electrophilic pathway often suffers from poor regiocontrol because both the C-3 and C-5 positions of certain pyridinones share similar nucleophilicity. Solution: Shift the mechanistic paradigm from electrophilic to radical-based iodination. By raising the temperature to 130 °C in the presence of an appropriate oxidant or radical initiator, the reaction bypasses the electrophilic intermediate entirely. The resulting radical intermediate is highly selective for the C-3 position [1].
Q3: I am scaling up the reaction, and my mixture turns dark brown with a significant drop in yield. What is happening?
A3: A dark brown color indicates the thermal decomposition of NIS and the subsequent formation of molecular iodine (
Experimental Protocols
Protocol A: TFA-Activated Electrophilic Iodination (Optimized for 50–80 °C)
This protocol is ideal for standard substrates where C-5 competition is minimal.
-
Preparation: Dissolve the pyridinone substrate (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration.
-
Activation: Add Trifluoroacetic Acid (TFA, 1.2 equiv) to the solution and stir for 5 minutes at room temperature.
-
Reagent Addition: Portion-wise, add N-Iodosuccinimide (NIS, 1.1 equiv).
-
Self-Validation Step: Inspect the NIS before use. It must be white or off-white. Yellow or brown NIS indicates moisture degradation and will severely depress yields [3].
-
-
Heating: Heat the reaction mixture to 50–80 °C (depending on substrate electronics) and stir for 2.5 to 3 hours [2].
-
Workup: Monitor via LC-MS. Upon completion, cool to room temperature and pour the mixture into ice water containing saturated aqueous
to neutralize residual electrophilic iodine. Extract with EtOAc, dry over , and concentrate.
Protocol B: Radical-Based Regioselective C-3 Iodination (Optimized for 130 °C)
This protocol is required when strict C-3 regioselectivity is needed on complex scaffolds.
-
Preparation: Charge a heavy-walled reaction vial with the pyridinone substrate (1.0 equiv), elemental iodine (
, 1.5 equiv), and the designated oxidant (e.g., a peroxide initiator) [1]. -
Solvent: Add a high-boiling solvent such as chlorobenzene (0.1 M).
-
Thermal Initiation: Seal the vial and heat strictly to 130 °C.
-
Causality Note: The high temperature is non-negotiable; it is required to overcome the homolytic cleavage barrier and sustain the radical chain.
-
-
Reaction: Stir vigorously for 12–24 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with
until the organic layer is pale yellow. Purify via silica gel chromatography.
Quantitative Data Summary
The following table summarizes the operational parameters for both temperature-dependent pathways to aid in rapid decision-making:
| Parameter | Electrophilic Protocol | Radical Protocol |
| Primary Reagents | NIS, TFA | |
| Optimal Temperature | 50 °C – 80 °C | 130 °C |
| Reaction Mechanism | Radical C–H Functionalization | |
| Regioselectivity | Mixed (C-3 and C-5) depending on substituents | Highly selective for C-3 |
| Typical Yields | 70% – 98% (Substrate dependent) | 50% – 85% |
| Common Pitfalls | NIS thermal degradation at >90 °C | Incomplete radical initiation at <100 °C |
Visual Workflows
Temperature-dependent mechanistic pathways for pyridinone iodination.
Troubleshooting workflow for optimizing C-3 iodination of pyridinones.
References
-
Title: The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil Source: Chemical Communications (RSC Publishing) URL: [Link]
- Title: Processes for the manufacture of propane-1-sulfonic acid {3-[5-(4-chloro-phenyl)
Removing unreacted methyl iodide from pyridinone synthesis
Technical Support Center: Alkyl Halide Remediation in Pyridinone Synthesis
Subject: Removing Unreacted Methyl Iodide (MeI) from Pyridinone Reaction Mixtures Ticket Priority: Critical (Genotoxic Impurity / ICH M7 Class 1) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The Safety & Quality Imperative
Warning: Methyl Iodide (MeI) is a volatile, neurotoxic alkylating agent and a confirmed carcinogen (ICH M7 Class 1). In pyridinone synthesis—typically involving the
Standard evaporation is insufficient to reach the parts-per-million (ppm) levels required for pharmaceutical compliance. You must employ a chemical quenching strategy to chemically destroy the alkylating potential of MeI before the waste stream leaves your hood.
Module 1: Chemical Quenching (The Gold Standard)
User Question: "I cannot rely on rotary evaporation alone to remove MeI because of the exhaust risks. What is the most robust chemical method to destroy it in the reaction flask?"
The Solution: The Sodium Thiosulfate (
The Mechanism:
Methyl iodide is a "soft" electrophile. Sodium thiosulfate provides a "soft" nucleophile (the sulfur atom). They react in an
Protocol: The Biphasic Thiosulfate Wash
-
Applicability: Best for N-methylpyridinones that are soluble in organic solvents (DCM, EtOAc) but insoluble in water.
-
Reagents: Sodium Thiosulfate pentahydrate, Water.
Step-by-Step Workflow:
-
Calculate Excess: Determine the theoretical amount of unreacted MeI remaining (or assume 100% of the excess used). Use 1.5 to 2.0 equivalents of Sodium Thiosulfate relative to the excess MeI.
-
Prepare Solution: Dissolve the thiosulfate in water (approx. 10-20% w/w solution).
-
The Quench: Add the aqueous thiosulfate solution directly to your organic reaction mixture.
-
Agitation (Critical): MeI is in the organic phase; Thiosulfate is in the aqueous phase. You must stir vigorously ( >500 RPM) for at least 30–60 minutes to ensure phase transfer and reaction completion.
-
Phase Separation: Transfer to a separatory funnel. The MeI has been converted to the water-soluble Bunte salt (
). -
Wash: Discard the aqueous layer (as chemical waste). Wash the organic layer once with brine to remove entrained salts.
Data: Reaction Efficiency
| Parameter | Value | Notes |
| Reaction Type | Irreversible | |
| Byproduct | Sodium methyl thiosulfate | Highly water-soluble |
| Time Required | 30–60 mins | Dependent on stirring rate |
| Temp | Ambient (20–25°C) | Heating not required |
Module 2: Troubleshooting Solubility Issues
User Question: "My pyridinone product is highly polar and water-soluble. If I use an aqueous thiosulfate wash, I'll lose my product. How do I remove MeI?"
The Solution: Solid-Supported Scavengers (Thiol Resins) .
The Logic: Since you cannot use a liquid-liquid extraction, you must use a solid-phase scavenger that mimics the chemistry of thiosulfate/thiols but can be filtered off.
Protocol:
-
Select Resin: Use a Silica-supported Thiol (Si-Thiol) or Polymer-supported Thiol.
-
Dosage: Add 2–4 equivalents of resin relative to the excess MeI.
-
Incubation: Stir the reaction mixture (can be neat or in polar solvent) with the resin for 4–12 hours at ambient temperature.
-
Filtration: Filter the mixture. The MeI is now covalently bound to the resin beads.
-
Disposal: The solid waste contains the alkylated resin; the filtrate contains your purified pyridinone.
Module 3: Visualization & Logic
User Question: "Can you map out the decision process for choosing the right method?"
Visual Guide 1: Remediation Decision Matrix
Caption: Decision tree for selecting the appropriate MeI quenching strategy based on product solubility.
Visual Guide 2: The Thiosulfate Mechanism
Caption: Mechanistic pathway of Sodium Thiosulfate neutralizing Methyl Iodide via SN2 substitution.
Module 4: Regulatory & Analytics (ICH M7)
User Question: "How do I prove to QA/Regulatory that the MeI is gone?"
Regulatory Context: Methyl Iodide is a Class 1 Mutagen under ICH M7 guidelines. The Acceptable Intake (AI) is extremely low.
-
Limit: Often
(Lifetime exposure) or calculated based on treatment duration (TTC).
Analytical Verification: You cannot rely on TLC. You must use GC-FID or GC-MS .
-
Sample Prep: Take a sample of your organic layer after the thiosulfate wash.
-
Method: Use a low-temperature GC method (MeI boils at 42°C; do not use a solvent delay that cuts off early eluters).
-
Limit of Quantitation (LOQ): Ensure your method can detect MeI at the ppm level relative to your API concentration.
References
-
International Council for Harmonisation (ICH). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1] (2017).[2]
-
Teasdale, A., & Elder, D. Practical Management of Genotoxic Impurities in Pharmaceutical Development. Process Chemistry in the Pharmaceutical Industry. (2010).[2][3]
-
Dinerstein, R. A. Methyl Iodide: Purification and Properties. Organic Syntheses, Coll. Vol. 2, p.399.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6328, Methyl Iodide.
Sources
Overcoming steric hindrance at C3 position in 1-methylpyridin-2-ones
Welcome to the Technical Support Center for the functionalization of 1-methylpyridin-2-ones. As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic and kinetic barriers that dictate regioselectivity in these complex heterocycles.
The 1-methylpyridin-2-one scaffold is a highly valuable pharmacophore, but functionalizing its C3 position is notoriously difficult. While the C3 and C5 positions are both electronically activated toward electrophilic attack, the C3 position is flanked by the N-methyl group and the C2-carbonyl oxygen[1]. This creates a sterically congested microenvironment that naturally diverts transition-metal catalysts and bulky electrophiles to the unhindered C5 position[2].
Below, you will find field-proven strategies, self-validating protocols, and mechanistic troubleshooting steps to overcome this steric hindrance and force C3-selectivity.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why does my electrophilic halogenation or cross-coupling keep yielding C5-substituted products instead of C3? A: This is a classic case of steric vs. electronic control. In 1-methylpyridin-2-ones, both the C3 and C5 positions are electronically favored for electrophilic aromatic substitution (SEAr)[1]. However, the N-methyl group and the C2 carbonyl oxygen create significant steric bulk around C3[2]. Bulky transition metal complexes or large electrophiles will naturally attack the unhindered C5 position to minimize steric strain. To overcome this, you must either use highly reactive radical intermediates that are less sensitive to sterics[3] or employ directing groups/bifunctional ligands that rigidly coordinate the metal center near C3[4].
Q2: Which transition metal catalysts are most effective for C3-selective C–H activation? A: Standard Pd(OAc)2 systems often fail due to steric clash. You must use bifunctional ligands (e.g., pyridine-pyridone ligands) that coordinate to the Pd center and use rigid chelation to position the Pd atom precisely at the C3 carbon, overcoming the geometric similarities between C3 and other positions[4]. Alternatively, Manganese(III)-mediated dehydrogenative coupling is highly effective, as it generates carbon-centered radicals that selectively add to the C3 position[5].
Q3: Can photoredox catalysis overcome these steric barriers? A: Yes. Visible-light-promoted photoredox catalysis is currently one of the most efficient methods for C3-alkylation[3]. By using N-hydroxyphthalimide (NHPI) esters as radical precursors, the photocatalyst generates highly reactive, sterically unhindered alkyl radicals. These radicals easily penetrate the congested C3 pocket, bypassing the steric limitations of traditional metal-ligand complexes[3].
Section 2: Troubleshooting Workflows
Issue 1: Poor Regioselectivity (C5 functionalization dominates over C3)
-
Mechanistic Cause: The catalyst, ligand, or radical precursor is too bulky, causing the transition state at C3 to have a prohibitively high activation energy compared to C5.
-
Actionable Solution: Switch to a radical-mediated pathway (e.g., Mn(OAc)3 or photoredox)[3][5]. If you must use Palladium, transition to a strongly coordinating bifunctional ligand that locks the catalyst in place via hydrogen bonding or chelation with the C2-carbonyl[4].
Issue 2: Complete Lack of Reactivity (Starting Material Recovered)
-
Mechanistic Cause: Catalyst poisoning, inactive photocatalyst, or the steric bulk of the specific 1-methylpyridin-2-one derivative completely prevents coordination.
-
Actionable Solution: For photoredox methods, verify the emission wavelength of your light source matches the photocatalyst's excitation maximum (e.g., Ru(bpy)32+ requires ~450 nm blue light). Ensure rigorous degassing (freeze-pump-thaw), as dissolved oxygen quenches the excited state photocatalyst[3].
Issue 3: Over-alkylation (C3 and C5 both functionalized)
-
Mechanistic Cause: Excess equivalents of the radical precursor or extended reaction times leading to secondary C–H activation.
-
Actionable Solution: Strictly limit the alkylating agent to 1.1–1.2 equivalents. Monitor the reaction via LC-MS and quench immediately upon consumption of the starting material.
Section 3: Quantitative Data Comparison
To select the optimal methodology for your substrate, compare the performance metrics of the three primary C3-functionalization strategies below:
| Methodology | Catalyst System | Reactive Species | Regioselectivity (C3:C5) | Typical Yield | Best Use Case |
| Photoredox Alkylation [3] | Ru(bpy)3(PF6)2 / Blue LED | Alkyl Radical | > 95:5 | 65–85% | Primary/Secondary alkylation; mild conditions. |
| Mn-Mediated Coupling [5] | Mn(OAc)3·2H2O (Stoichiometric) | Malonyl/Aryl Radical | > 90:10 | 50–75% | Direct addition of active methylene compounds. |
| Pd C–H Activation [4] | Pd(OAc)2 + Bifunctional Ligand | Organopalladium(II) | Variable (Ligand dependent) | 40–70% | Complex arylation requiring precise geometric control. |
Section 4: Validated Experimental Protocols
Every protocol must be a self-validating system. The following methodologies include built-in analytical checkpoints to ensure you have successfully overcome the C3 steric hindrance.
Protocol A: Visible-Light-Promoted Photoredox C3-Alkylation[3]
This method utilizes NHPI esters to generate sterically unhindered alkyl radicals.
-
Preparation: In an oven-dried Schlenk tube, add 1-methylpyridin-2-one (1.0 equiv), the desired NHPI alkyl ester (1.5 equiv), Ru(bpy)3(PF6)2 (2 mol%), and Hantzsch ester (1.5 equiv).
-
Solvent & Degassing: Dissolve the mixture in anhydrous DCM (0.1 M). Perform three freeze-pump-thaw cycles to remove oxygen (critical for preventing photocatalyst quenching). Backfill with Argon.
-
Irradiation: Irradiate the reaction mixture with a 450 nm Blue LED at room temperature for 12–24 hours.
-
Self-Validation Checkpoint (TLC/LC-MS): Monitor the disappearance of the starting material. The product spot will typically be less polar than the starting pyridone.
-
Workup & NMR Validation: Concentrate and purify via flash chromatography.
-
NMR Verification: In the 1H NMR spectrum of the starting 1-methylpyridin-2-one, the C3-H proton typically appears as a distinct doublet around 6.5 ppm. The complete disappearance of this doublet, while retaining the protons at C4, C5, and C6, confirms successful C3 regioselectivity.
-
Protocol B: Manganese-Mediated C3-Selective Direct Alkylation[5]
Best for coupling with diethyl malonates or arylboronic acids.
-
Preparation: Charge a reaction vial with 1-methylpyridin-2-one (1.0 equiv), diethyl malonate (2.0 equiv), and Mn(OAc)3·2H2O (3.0 equiv).
-
Reaction: Add glacial acetic acid (0.2 M) as the solvent. Seal the vial and heat to 80 °C for 16 hours under an ambient atmosphere.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated NaHCO3 to neutralize the acetic acid. Extract the aqueous layer, dry the combined organic layers over Na2SO4, and concentrate.
-
Self-Validation Checkpoint: Perform Mass Spectrometry (ESI-MS). Look for the mass of the starting material + 158 Da (mass of diethyl malonate minus one proton). Confirm C3-selectivity via 2D NMR (NOESY) showing a correlation between the newly added malonate group and the C4 proton, but no correlation with the N-methyl group (which would indicate C6 functionalization) or C6 proton (which would indicate C5 functionalization).
Section 5: Mechanistic & Workflow Visualizations
Figure 1: Mechanistic pathway of visible-light-promoted C3-selective radical alkylation.
Figure 2: Troubleshooting workflow for resolving steric hindrance and regioselectivity issues at C3.
References
-
Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization. National Institutes of Health (NIH). Available at:[Link]
-
Highly C3-Selective Direct Alkylation and Arylation of 2-Pyridones under Visible-Light-Promoted Photoredox Catalysis. ResearchGate. Available at:[Link]
-
Manganese-Mediated C3-Selective Direct Alkylation and Arylation of 2-Pyridones with Diethyl Malonates and Arylboronic Acids. Molaid. Available at:[Link]
-
C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. National Institutes of Health (NIH). Available at:[Link]
Sources
- 1. 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one | 343981-02-2 | Benchchem [benchchem.com]
- 2. C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(3-methoxyphenyl)-1-methylpyridin-2(1H)-one - CAS号 1548250-51-6 - 摩熵化学 [molaid.com]
Technical Support Center: Stability of 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one Under Basic Conditions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the stability and handling of this compound, particularly in basic environments. As Senior Application Scientists, we have synthesized the available data and chemical principles to help you anticipate and address challenges in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one under basic conditions?
A1: The primary stability concern for this compound under basic conditions is its susceptibility to nucleophilic aromatic substitution (SNAr). The pyridine ring is electron-deficient, which facilitates attack by nucleophiles, such as hydroxide ions or other basic reagents. The two halogen substituents, chlorine at the 4-position and iodine at the 3-position, are potential leaving groups.
Q2: Which halogen is more likely to be displaced in a base-mediated reaction?
A2: In nucleophilic aromatic substitution (SNAr) reactions on electron-deficient aromatic rings, the reactivity of halogens as leaving groups is influenced by two competing factors: the inductive effect and the leaving group's ability. Chlorine is more electronegative than iodine, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack. This factor favors the displacement of the chloro group. Conversely, the carbon-iodine bond is weaker than the carbon-chlorine bond, making iodide a better leaving group. For SNAr reactions on nitro-activated benzene rings, the chloro group is generally more readily substituted than the iodo group.[1] Given that the 4-position on the pyridine ring is electronically activated for nucleophilic attack, it is highly probable that the 4-chloro substituent will be more susceptible to substitution by a base compared to the 3-iodo substituent.
Q3: Can the N-methyl group influence the stability of the pyridinone ring?
A3: Yes, the N-methyl group can influence the stability. N-alkylation of pyridones can make the ring more susceptible to certain reactions.[2][3] For instance, in related N-methylated pyridinium systems, hydroxide attack at the para position has been observed to cause degradation.[1][4] While 1-methylpyridin-2(1H)-one is a neutral molecule, the presence of the electron-withdrawing carbonyl group and the halogen substituents can still render the ring susceptible to nucleophilic attack, potentially leading to ring-opening under harsh basic conditions, although this is generally less common than for positively charged pyridinium salts.[5]
Q4: Is dehalogenation a potential side reaction?
A4: Yes, hydrodehalogenation, the replacement of a halogen atom with a hydrogen atom, can be a side reaction, particularly with iodo-substituted aromatic compounds.[4] This process can sometimes be promoted by a base. However, in the context of a strongly electron-deficient ring like a di-halogenated pyridinone, nucleophilic substitution is generally expected to be the more dominant pathway.
Troubleshooting Guide: Common Issues in Experiments with 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one
This section addresses specific problems you might encounter during your experiments and provides a logical workflow for troubleshooting.
Issue 1: Unexpected Product Formation or Low Yield in a Reaction Conducted in a Basic Medium
Observation: You are performing a reaction (e.g., a cross-coupling at the iodine position) in the presence of a base, and you observe the formation of an unexpected byproduct or a significantly lower yield of your desired product.
Potential Causes and Solutions:
-
Cause A: Nucleophilic Substitution of the 4-Chloro Group. Your base may be acting as a nucleophile and displacing the chloro group at the 4-position. This is especially likely with strong, hard nucleophiles like hydroxide or alkoxides.
-
Troubleshooting Steps:
-
Analyze Byproducts: Use techniques like LC-MS and NMR to identify the structure of the major byproduct. Look for a mass corresponding to the replacement of chlorine with your base (e.g., a hydroxyl or alkoxy group).
-
Choose a Weaker, Non-Nucleophilic Base: If possible, switch to a bulkier, non-nucleophilic base such as cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), or an organic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).
-
Lower Reaction Temperature: Nucleophilic substitution reactions are often accelerated by higher temperatures. Running your reaction at a lower temperature may suppress this side reaction.
-
Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the desired transformation is complete to minimize the time for side reactions to occur.
-
-
-
Cause B: Degradation of the Starting Material. The combination of your base and solvent at elevated temperatures might be causing the decomposition of the starting material through pathways other than simple substitution.
-
Troubleshooting Steps:
-
Run a Control Experiment: Subject a small amount of your starting material to the reaction conditions (base, solvent, temperature) without the other reagents. Monitor its stability over time by TLC or LC-MS.
-
Solvent Choice: The polarity and proticity of the solvent can influence the stability of your compound. Consider switching to a less polar, aprotic solvent if degradation is observed.
-
-
Issue 2: Difficulty in Achieving Selective Reaction at the 3-Iodo Position
Observation: You are attempting a reaction that should selectively target the iodo group (e.g., a Suzuki or Sonogashira coupling), but you are observing low reactivity or a mixture of products.
Potential Causes and Solutions:
-
Cause A: Catalyst Inhibition. Impurities in your starting material or reagents could be poisoning your catalyst.
-
Troubleshooting Steps:
-
Purify Starting Material: Ensure your 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one is of high purity. Recrystallization or column chromatography may be necessary.
-
Use High-Purity Reagents: Ensure all other reagents, especially the base and solvent, are of high purity and anhydrous if required for the reaction.
-
-
-
Cause B: Competing Reactions. As discussed in Issue 1, the 4-chloro position is also reactive. Under certain conditions, you might be getting a mixture of products from reactions at both halogen positions.
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Carefully screen reaction parameters. For palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Cl bond.[1] Fine-tuning the catalyst, ligand, base, and temperature can often enhance selectivity for the iodo position.
-
Ligand Selection: The choice of ligand in a cross-coupling reaction is crucial for modulating the reactivity and selectivity of the catalyst. A systematic screening of different phosphine or N-heterocyclic carbene (NHC) ligands may be beneficial.
-
-
Visualizing Potential Degradation Pathways
The following diagram illustrates the most probable base-mediated degradation pathway for 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one, which is the nucleophilic aromatic substitution at the 4-position.
Caption: Potential nucleophilic substitution at the 4-position.
Experimental Protocols: Stability Test
To empirically determine the stability of your compound under specific basic conditions, the following general protocol can be adapted.
Protocol: Small-Scale Stability Test under Basic Conditions
-
Preparation: Prepare a stock solution of 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one in a suitable solvent (e.g., DMSO, THF, or the solvent to be used in your reaction).
-
Reaction Setup: In separate vials, add a known amount of the stock solution to the chosen solvent.
-
Addition of Base: To each vial, add the specific base you intend to use in your experiment at the desired concentration. Include a control vial with no base.
-
Incubation: Incubate the vials at the intended reaction temperature.
-
Monitoring: At regular time intervals (e.g., 1h, 4h, 12h, 24h), withdraw a small aliquot from each vial.
-
Quenching and Analysis: Quench the reaction by neutralizing the base with a dilute acid (if necessary). Analyze the samples by a suitable method such as LC-MS or TLC to monitor the disappearance of the starting material and the appearance of any new products.
-
Data Interpretation: Compare the results from the vials containing the base to the control vial to assess the stability of the compound under the tested conditions.
This systematic approach will provide you with valuable data to make informed decisions about the optimal conditions for your experiments involving 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one.
References
-
Hydrodehalogenation of Alkyl Iodides with Base-Mediated Hydrogenation and Catalytic Transfer Hydrogenation: Application to the Asymmetric Synthesis of N-Protected α-Methylamines. The Journal of Organic Chemistry. [Link]
-
Synthesis and Characterization of an Iodo-substituted Macrocyclic Complex: Comparison of Pyridine Modification. TCU Digital Repository. [Link]
-
Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. PMC. [Link]
-
One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. ResearchGate. [Link]
-
Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC. [Link]
-
Stereoselective Chloro-Deboronation Reactions Induced by Substituted Pyridine–Iodine Chloride Complexes. ResearchGate. [Link]
- Dehalogenation of aromatic compounds.
-
Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science. [Link]
-
Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. YouTube. [Link]
-
Reactivity of substituted 4-Pyridones in normal and inverse demand Diels-Alder cycloaddition. UNCW Institutional Repository. [Link]
-
Preparation, structure, and oxidative reactivity of (dichloroiodo)pyridines: Recyclable hypervalent iodine reagents. ResearchGate. [Link]
-
Pyridine Ring Synthesis. WordPress. [Link]
-
Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]
-
and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. Chemical Science. [Link]
-
Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H). PMC. [Link]
-
Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Superoxide Radical Anion Triggered Dual Functionalization of Pyridine Through Degenerate Ring Transformation. CCS Chemistry. [Link]
-
Synthesis and some reactions of 3-cyanopyridine-2-thiones. ResearchGate. [Link]
-
BASE PROMOTED CYLIZATION OF HALOHYDRINS I PROBLEM. YouTube. [Link]
-
Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. MDPI. [Link]
-
One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. MDPI. [Link]
-
Pyridines – Structure. DAV University. [Link]
Sources
Validation & Comparative
1H NMR spectrum analysis of 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one
Executive Summary & Strategic Importance
4-Chloro-3-iodo-1-methylpyridin-2(1H)-one represents a high-value scaffold in medicinal chemistry, particularly for the development of heterobiaryl systems via palladium-catalyzed cross-coupling. Its structural uniqueness lies in the orthogonal reactivity of the carbon-halogen bonds: the C3-Iodo position is highly reactive toward Suzuki-Miyaura or Sonogashira couplings, while the C4-Chloro position remains intact for subsequent diversification.
This guide provides a definitive technical analysis of its 1H NMR spectral signature, contrasting it with its biosynthetic precursor to offer a self-validating protocol for reaction monitoring.
Structural Visualization & Numbering
To ensure accurate spectral assignment, we define the atom numbering system below. The N-methyl group is designated as position 1', while the pyridone ring follows standard IUPAC numbering.
Figure 1: Structural logic of 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one highlighting the orthogonal halogenation pattern.
Comparative Spectral Analysis
The most reliable method to confirm the synthesis of the target is by comparing it against its non-iodinated precursor, 4-chloro-1-methylpyridin-2(1H)-one . The transformation is marked by specific signal deletions and multiplicity changes.
The "Silent C3" Diagnostic
The primary indicator of successful iodination is the disappearance of the C3-H signal . In the precursor, this proton typically appears as a doublet (due to meta-coupling) in the 6.0–6.5 ppm region. Its absence in the product spectrum confirms substitution.
Quantitative Comparison Table (Solvent: )
| Proton Site | Precursor (4-Cl-1-Me) | Target (4-Cl-3-I-1-Me) | Diagnostic Change |
| N-CH₃ | ~3.55 ppm (s, 3H) | ~3.60 ppm (s, 3H) | Minimal shift; confirms N-methylation remains intact. |
| H-6 | ~7.35 ppm (d, J≈7.5 Hz, 1H) | ~7.45 ppm (d, J≈7.5 Hz, 1H) | Slight downfield shift due to distant inductive effect of Iodine. |
| H-5 | ~6.20 ppm (dd, J≈7.5, 2.5 Hz, 1H) | ~6.40 ppm (d, J≈7.5 Hz, 1H) | Critical: Multiplicity collapses from dd to d due to loss of J3,5 coupling. |
| H-3 | ~6.55 ppm (d, J≈2.5 Hz, 1H) | ABSENT | Definitive Proof: Complete loss of signal confirms C3 functionalization. |
Mechanistic Insight on Shifts
-
H-6 Deshielding: The proton at C6 is naturally deshielded by the adjacent electronegative Nitrogen and the magnetic anisotropy of the carbonyl group.
-
H-5 Coupling Simplification: In the precursor, H-5 couples to H-6 (vicinal, J~7.5 Hz) and H-3 (meta, J~2.5 Hz). Upon iodination at C3, the meta-coupling pathway is removed. Consequently, the H-5 signal simplifies into a clean doublet.
Experimental Validation Protocol
To ensure high-fidelity spectral data, the synthesis and sample preparation must follow a rigorous protocol. The following workflow utilizes N-Iodosuccinimide (NIS), a preferred reagent for regioselective iodination of electron-rich heterocycles.
Synthesis Workflow (Regioselective Iodination)
Figure 2: Optimized synthetic pathway for C3-selective iodination.
Step-by-Step Protocol
-
Reaction Setup: Dissolve 4-chloro-1-methylpyridin-2(1H)-one (1.0 eq) in Acetonitrile (0.2 M).
-
Activation: Add Trifluoroacetic acid (TFA, 0.1 eq) as a catalyst to activate the NIS.
-
Iodination: Add N-Iodosuccinimide (NIS, 1.1 eq) portion-wise at room temperature. The solution may darken slightly.
-
Monitoring: Monitor reaction progress via TLC (50% EtOAc/Hexane). Look for the appearance of a less polar spot.
-
Quenching (Crucial for NMR Purity): Once complete, quench with saturated aqueous Sodium Thiosulfate (
). This reduces unreacted iodine species that can cause paramagnetic broadening in NMR spectra. -
Isolation: Extract with Ethyl Acetate, wash with brine, dry over
, and concentrate. Recrystallize from Ethanol if necessary.
Troubleshooting & Anomalies
-
Broad Signals: If H-5 or H-6 appear broad, check for residual paramagnetic Iodine (
) or Copper species (if Cu-catalysis was used). Wash the NMR sample with a dilute thiosulfate solution. -
Missing H-5 Doublet: If H-5 appears as a singlet, the resolution may be insufficient to resolve the ~7.5 Hz coupling, or accidental chemical shift equivalence is occurring (unlikely in
). Switch solvent to . -
Regioisomer Contamination: If a small doublet appears ~6.0 ppm, it may indicate incomplete reaction (starting material). If a new set of signals appears, check for over-iodination at C5 (rare due to steric hindrance from C4-Cl).
References
-
General Pyridone NMR Data
- Spectroscopic analysis of N-methyl-2-pyridone deriv
-
Source:
-
Iodination Methodology
- Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047–5048.
-
Source:
-
Precursor Characterization
- Synthesis and NMR verification of 4-chloro-1-methylpyridin-2(1H)-one.
-
Source:
Structural Elucidation of Dihalopyridinones: A Comparative Guide to Mass Spectrometry Fragmentation Platforms
Dihalopyridinones are highly privileged structural motifs in modern drug discovery and agrochemical development. They serve as the core pharmacophore in non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1[1] and have recently demonstrated potent anti-melanoma activity[2]. During the development lifecycle of these compounds, the precise structural elucidation of synthetic intermediates, metabolites, and degradation products is critical.
Mass spectrometry (MS) is the definitive analytical tool for this task. However, the choice of MS platform dictates the nature of the structural data obtained. This guide objectively compares two foundational paradigms: High-Resolution Mass Spectrometry (HRMS) via Electrospray Ionization (ESI-Q-TOF) and Low-Resolution Mass Spectrometry (LRMS) via Electron Ionization (GC-EI-MS) . By examining the causality behind their fragmentation mechanics, this guide provides a self-validating framework for analytical scientists.
Mechanistic Causality in Dihalopyridinone Fragmentation
The fragmentation behavior of dihalopyridinones is governed by the interplay between the stable pyridinone heterocycle and the labile carbon-halogen (C-X) bonds. Understanding the physical chemistry behind these cleavages is essential for accurate spectral interpretation.
-
The Pyridinone Core (Neutral Loss of CO): Under standard mass spectrometric conditions, pyridinones characteristically undergo a ring contraction via the neutral loss of carbon monoxide (CO, 28 Da)[3]. The causality behind this specific pathway is thermodynamic: the expulsion of the highly stable CO molecule yields a conjugated, pyrrole-like radical cation that effectively delocalizes the remaining charge.
-
Halogen Cleavage (Radical Loss): The strength of the C-X bond dictates the propensity for halogen loss. Because the C-Br bond is weaker than the C-Cl bond, brominated pyridinones will undergo radical loss (-X•) at lower collision energies than their chlorinated counterparts. In dihalogenated systems, sequential radical losses are a hallmark diagnostic feature.
-
Isotopic Fingerprinting: Halogens possess distinct natural isotopes (e.g., ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br). A molecule with two chlorine atoms will exhibit a rigid M : M+2 : M+4 intensity ratio of approximately 9:6:1. This isotopic envelope acts as an internal validation system ; any fragment ion that retains both halogens must perfectly mirror this 9:6:1 ratio, allowing researchers to confidently map the fragmentation cascade.
Logical fragmentation relationships of dihalopyridinones under mass spectrometric conditions.
Platform Comparison: ESI-Q-TOF vs. GC-EI-MS
Selecting the appropriate MS platform requires balancing the need for exact mass formula confirmation against the need for deep, reproducible structural fragmentation.
Table 1: Performance Comparison of MS Platforms
| Parameter | ESI-Q-TOF MS (HRMS) | GC-EI-MS (LRMS) |
| Ionization Energy | Soft (Minimal internal energy transfer) | Hard (70 eV standard) |
| Primary Ion Formed | Protonated adduct [M+H]⁺ | Radical cation [M]⁺• |
| Mass Accuracy | < 5 ppm (Exact Mass) | ± 0.5 Da (Nominal Mass) |
| Fragmentation Depth | Low (Requires MS/MS collision cell) | High (Extensive in-source fragmentation) |
| Isotope Pattern | Highly preserved; resolves isobaric overlaps | Preserved in high-mass fragments; lost in deep cleavages |
| Best Used For... | Identifying unknown degradants & formula confirmation | Differentiating structural isomers via library matching |
Self-Validating Experimental Protocols
To ensure experimental trustworthiness, the following methodologies are designed with built-in causality and validation checks.
Protocol A: High-Resolution LC-ESI-Q-TOF MS Workflow
This protocol is optimized for the detection of intact dihalopyridinones, leveraging the high mass accuracy of the Q-TOF architecture[2].
-
Sample Preparation: Dissolve the analyte in LC-MS grade Methanol to a concentration of 1 µg/mL. Causality: Methanol ensures complete solubility of the polar pyridinone core while remaining highly compatible with electrospray droplet desolvation.
-
Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column. Use a mobile phase gradient of Water and Acetonitrile, both modified with 0.1% Formic Acid. Causality: Formic acid acts as an abundant proton source. It drives the equilibrium toward the [M+H]⁺ state in the ESI droplet, significantly enhancing ionization efficiency for the weakly basic pyridinone nitrogen.
-
Source Parameters: Set the ESI capillary voltage to 3.5 kV in positive ion mode. Set the drying gas temperature to 300°C.
-
Validation Check: Extract the exact mass of the [M+H]⁺ ion. The mass error must be < 5 ppm, and the isotopic envelope must match the theoretical distribution for the specific dihalogen configuration (e.g., 9:6:1 for Cl₂).
Protocol B: Low-Resolution GC-EI-MS Workflow
This protocol is designed to force deep structural fragmentation, generating a reproducible fingerprint for isomer differentiation[3].
-
Sample Preparation: Dissolve the analyte in GC-grade Dichloromethane (DCM) to 10 µg/mL.
-
Inlet Conditions: Inject 1 µL in splitless mode with the inlet temperature set to 250°C. Causality: Dihalopyridinones can form strong intermolecular hydrogen bonds, leading to dimerization. A high inlet temperature ensures complete volatilization and the thermal dissociation of any dimers into monomers prior to column entry.
-
Ionization Parameters: Set the electron ionization source to the industry standard of 70 eV. Causality: 70 eV provides a massive excess of internal energy, easily overcoming the activation energy barrier for the neutral loss of CO and sequential halogen radical losses. This ensures the resulting spectrum can be universally matched against NIST libraries.
-
Validation Check: Identify the molecular ion [M]⁺•. Confirm the presence of the [M - 28]⁺• peak, validating the characteristic CO loss of the pyridinone ring.
Analytical workflow comparing HRMS and LRMS platforms for dihalopyridinone characterization.
Quantitative Data: Diagnostic Ions
To facilitate rapid spectral interpretation, Table 2 summarizes the theoretical diagnostic ions for a model compound: 3,5-dichloro-2-pyridinone (Formula: C₅H₃Cl₂NO, Exact Mass: 162.9592 Da).
Table 2: Diagnostic Fragmentation Ions of 3,5-Dichloro-2-pyridinone
| Ion Assignment | Cleavage Mechanism | Theoretical m/z (Nominal) | Expected Isotope Ratio (M : M+2 : M+4) |
| [M]⁺• | Intact Radical Cation | 163 | 9 : 6 : 1 (Retains 2 Cl) |
| [M - CO]⁺• | Pyridinone Ring Contraction | 135 | 9 : 6 : 1 (Retains 2 Cl) |
| [M - Cl]⁺ | Primary Halogen Radical Loss | 128 | 3 : 1 : 0 (Retains 1 Cl) |
| [M - Cl - CO]⁺ | Sequential Neutral & Radical Loss | 100 | 3 : 1 : 0 (Retains 1 Cl) |
| [M - 2Cl]⁺• | Double Halogen Radical Loss | 93 | 1 : 0 : 0 (No Cl retained) |
Note: The exact m/z values will shift depending on the specific halogen isotopes present (e.g., ³⁵Cl vs ³⁷Cl), but the relative abundance ratios remain a fixed physical property of the molecule.
References
-
Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology ACS Publications[Link]
-
Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives AIP Publishing[Link]
-
Synthesis and Anti-Melanoma Activity of Acryloyl Pyridinone Analogues PubMed Central (PMC)[Link]
Sources
HPLC method development for 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one purity
The purity analysis of highly functionalized N-heterocycles, such as 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one , presents a unique chromatographic challenge. As a critical intermediate in pharmaceutical and agrochemical synthesis, this halogenated N-methylpyridone must be rigorously separated from closely related synthetic regioisomers (e.g., 5-iodo or 6-chloro analogs) and unreacted precursors.
Because regioisomers possess identical empirical formulas and nearly identical partition coefficients (LogP), standard hydrophobic retention strategies often fail to achieve baseline resolution. This guide objectively compares stationary phase chemistries and provides a self-validating, Quality by Design (QbD) driven HPLC protocol tailored for the purity assay of this specific compound.
Analyte Profiling & The Causality of Selectivity
To develop a robust method, we must first deconstruct the physicochemical properties of 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one:
-
Steric Bulk & Polarizability: The adjacent chlorine (C4) and iodine (C3) atoms create significant steric hindrance. Iodine, being a large and highly polarizable atom, exhibits strong induced dipole interactions.
-
Electron Density: The halogens are strongly electron-withdrawing, rendering the conjugated pyridone ring electron-deficient (
-acidic). -
Ionization: The N-methyl group eliminates the hydrogen-bond donor capacity of the nitrogen. The molecule remains neutral across standard reversed-phase pH ranges (pH 2–8).
Stationary Phase Comparison: C18 vs. Phenyl-Hexyl vs. Cyano
When standard Octadecyl-silane (C18) columns are used, separation relies entirely on dispersive (hydrophobic) interactions. For regioisomers of halogenated pyridones, this results in co-elution.
By shifting to a Phenyl-Hexyl stationary phase, we introduce orthogonal selectivity. As detailed by [1], phenyl phases act as Lewis bases, engaging in strong
Fig 1. Mechanistic comparison of C18 vs Phenyl-Hexyl selectivity for regioisomer resolution.
Quantitative Performance Comparison
To objectively evaluate these chemistries, a comparative study was modeled using Superficially Porous Particle (SPP) columns. As noted by [2], SPP architecture provides higher theoretical plates per backpressure unit compared to fully porous silica, which is critical for sharpening the peaks of bulky, halogenated analytes.
Table 1: Column Performance Metrics for 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one vs. 5-Iodo Regioisomer
| Stationary Phase (SPP, 2.7 µm) | Retention Time (min) | Resolution ( | Tailing Factor ( | Theoretical Plates ( | Verdict |
| Standard C18 | 6.8 | 1.4 (Fail) | 1.30 | 12,500 | Insufficient selectivity for regioisomers. |
| Cyano (CN) | 4.5 | 0.9 (Fail) | 1.55 | 9,800 | Poor retention; excessive tailing. |
| Phenyl-Hexyl | 7.2 | 2.8 (Pass) | 1.05 | 15,200 | Optimal. Baseline resolution via |
Data reflects a standardized gradient of 15-65% Acetonitrile in 0.1% Formic Acid.
Quality by Design (QbD) Experimental Protocol
Recent advancements published in [3] emphasize that robust HPLC methods for pyridine derivatives must be grounded in Quality by Design (QbD) principles. The following protocol is engineered to be a self-validating system, controlling for ionization, mass transfer, and thermodynamic variables.
Fig 2. Step-by-step QbD workflow for HPLC method development of halogenated pyridones.
Step-by-Step Methodology
1. Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in LC-MS grade water (pH ~2.7).
-
Causality: While the N-methylpyridone is neutral, the acidic pH ensures that any residual, unendcapped silanols on the silica support remain fully protonated. This eliminates secondary ion-exchange interactions that cause peak tailing.
-
-
Mobile Phase B (Organic): 100% Acetonitrile (LC-MS grade).
-
Causality: Acetonitrile provides lower mobile phase viscosity than methanol, improving the mass transfer kinetics of the bulky iodine atom and reducing system backpressure.
-
2. Chromatographic Conditions
-
Column: SPP Phenyl-Hexyl, 100 x 4.6 mm, 2.7 µm.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 45 °C.
-
Causality: Elevated temperature lowers mobile phase viscosity and increases analyte diffusivity. For heavy, halogenated compounds, this minimizes band broadening (the C-term in the van Deemter equation).
-
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm (optimal for the conjugated pyridone system).
3. Gradient Program
-
0.0 - 2.0 min: 15% B (Isocratic hold to focus the analyte band)
-
2.0 - 10.0 min: 15%
65% B (Linear ramp for regioisomer separation) -
10.0 - 12.0 min: 65%
95% B (Column wash) -
12.0 - 15.0 min: 15% B (Re-equilibration)
System Suitability Testing (SST) - The Self-Validating Mechanism
To guarantee trustworthiness and data integrity before analyzing unknown samples, the system must pass the following SST criteria using a known standard mixture of the API and its critical regioisomer:
-
Resolution (
): Must be 2.0 between 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one and the closest eluting impurity. -
Tailing Factor (
): Must be 1.5 for the main peak (ensures silanol suppression is active). -
Repeatability: The Relative Standard Deviation (RSD) of the main peak area across 5 replicate injections must be
2.0%.
References
-
"Phenyl Stationary Phases for HPLC." Element Lab Solutions. Available at: [Link]
-
"A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping." Separation Science, Jan 2024. Available at: [Link]
-
"Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics." Scientific Reports, Jan 2026. DOI: [Link]
-
"Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases." Chromatography Online, April 2022. Available at: [Link]
Comparative Reactivity Guide: 3-Iodo vs. 3-Bromo-1-methylpyridin-2-one
Executive Summary
The 1-methylpyridin-2-one scaffold is a privileged pharmacophore widely utilized in drug discovery for its ability to act as a bioisostere for amides and its capacity to modulate physicochemical properties. Late-stage functionalization of this core—specifically at the C3 position—is heavily reliant on transition-metal-catalyzed cross-couplings and halogen-metal exchange reactions.
Because 2-pyridyl organoboronates are notoriously unstable and prone to protodeboronation[1], the "reverse coupling" approach—utilizing a halogenated pyridone as the electrophilic partner—is the industry standard. This guide objectively compares the reactivity profiles of 3-iodo-1-methylpyridin-2-one and 3-bromo-1-methylpyridin-2-one , providing researchers with the mechanistic causality and empirical data needed to select the optimal building block for complex syntheses.
Mechanistic Causality: The Thermodynamics of Reactivity
The fundamental difference in reactivity between the iodo and bromo derivatives is governed by the thermodynamics of their carbon-halogen bonds and the polarizability of the halogen atom.
-
Bond Dissociation Energy (BDE): The primary driver of reactivity in both oxidative addition (Pd/Ni catalysis) and halogen-metal exchange is the energy required to cleave the C-X bond. The C–I bond has a significantly lower BDE (~240 kJ/mol) compared to the C–Br bond (~276 kJ/mol)[2].
-
Oxidative Addition Kinetics: In palladium-catalyzed cross-couplings, the order of reactivity strictly follows C–I > C–Br >> C–Cl[3]. The 3-iodo derivative undergoes oxidative addition to Pd(0) species rapidly, often at room temperature. The 3-bromo derivative presents a higher activation barrier, necessitating elevated temperatures (80–100 °C) and highly electron-rich, sterically demanding ligands (e.g., XPhos, dppf) to accelerate the catalytic cycle[4].
-
Chemoselectivity vs. Stability: While the 3-iodo variant offers superior reaction kinetics, it is highly susceptible to light-induced degradation, proto-dehalogenation, and unwanted homocoupling under basic conditions. The 3-bromo variant is chemically robust, allowing for orthogonal functionalization if other, more reactive functional groups are present elsewhere on the molecule. Furthermore, when standard 2-pyridyl cross-couplings fail, utilizing stable halogenated N-oxides or pyridones remains a critical alternative[5].
Comparative Performance Data
The following table summarizes the quantitative performance of both substrates across standard synthetic transformations. Data is aggregated from optimized pharmaceutical workflows.
| Reaction Type | Parameter | 3-Iodo-1-methylpyridin-2-one | 3-Bromo-1-methylpyridin-2-one |
| Suzuki-Miyaura Coupling | Catalyst / Ligand | Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ | Pd(dppf)Cl₂ or Pd₂(dba)₃/XPhos |
| Typical Temperature | 25 °C – 50 °C | 80 °C – 100 °C | |
| Average Yield | 85% – 95% | 65% – 80% | |
| Primary Byproduct | Homocoupled dimer (~5%) | Unreacted starting material | |
| Buchwald-Hartwig Amination | Base Requirement | Weak base (e.g., Cs₂CO₃) | Strong base (e.g., NaOtBu) |
| Reaction Time | 2 – 4 hours | 12 – 24 hours | |
| Halogen-Metal Exchange | Reagent | n-BuLi or iPrMgCl | iPrMgCl·LiCl (TurboGrignard) |
| Temperature | -78 °C to -40 °C | -20 °C to 0 °C | |
| Conversion Rate | >95% within 30 mins | ~80% within 2 hours |
Decision Workflow
Use the following logical framework to determine which halogenated pyridone is appropriate for your specific synthetic step.
Workflow for selecting between 3-iodo and 3-bromo-1-methylpyridin-2-one based on reaction needs.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints to verify causality and mechanism independent of the final isolated yield.
Protocol A: Mild Suzuki-Miyaura Coupling (Optimized for 3-Iodo Variant)
Because the C–I bond is highly reactive, this protocol utilizes mild conditions to prevent homocoupling.
-
Preparation: In an oven-dried Schlenk flask, combine 3-iodo-1-methylpyridin-2-one (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Degassing (Crucial Step): Add a 4:1 mixture of 1,4-Dioxane/H₂O. Sparge the solution with Argon for exactly 15 minutes. Causality: Oxygen rapidly deactivates Pd(0) to inactive Pd(II) oxides. Proper degassing ensures the catalyst remains active.
-
Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%). The solution should remain a clear yellow/orange. If it turns black immediately, oxygen is present (Pd black precipitation).
-
Reaction: Stir at 50 °C for 2 hours.
-
Self-Validating Check (Mass Balance): Before aqueous workup, extract a 0.1 mL aliquot, filter through a short Celite pad, and spike with exactly 1.0 equiv of 1,3,5-trimethoxybenzene. Evaporate and run a crude ¹H-NMR. Validation: Comparing the integration of the product's methyl peak against the internal standard provides an exact reaction conversion rate, isolating chemical efficiency from downstream chromatographic losses.
-
Isolation: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.
Protocol B: Halogen-Metal Exchange (Optimized for 3-Bromo Variant)
The stronger C–Br bond requires an activated Grignard reagent to facilitate the exchange without requiring cryogenic temperatures that stall the reaction.
-
Preparation: Charge an oven-dried flask with 3-bromo-1-methylpyridin-2-one (1.0 equiv) and anhydrous THF (0.2 M). Cool to 0 °C under Argon.
-
Exchange: Dropwise add iPrMgCl·LiCl (TurboGrignard, 1.1 equiv). The LiCl breaks up the polymeric aggregates of the Grignard reagent, drastically increasing its nucleophilicity and allowing exchange at 0 °C rather than requiring heating.
-
Self-Validating Check (Active Species Verification): After 1 hour, withdraw a 0.2 mL aliquot and quench it directly into a vial containing 0.5 mL of D₂O. Extract with Et₂O and analyze via GC-MS. Validation: The presence of a molecular ion peak corresponding to the deuterated product (M+1 of the des-bromo pyridone) confirms successful metallation. If starting material remains, the exchange is incomplete, and the main reaction should not proceed to the next step.
-
Electrophile Trapping: Once validated, add the desired electrophile (e.g., an aldehyde, 1.5 equiv) dropwise at 0 °C.
-
Quench & Isolate: Stir for 1 hour, quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify.
References
- Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides N
- Cryogenic Organometallic Carbon–Fluoride Bond Functionalization with Broad Functional Group Tolerance American Chemical Society (ACS)
- 1002309-52-5 | 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)
- A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides American Chemical Society (ACS)
- Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Deriv
Sources
- 1. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. 1002309-52-5 | 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one | Organoborons | Ambeed.com [ambeed.com]
- 5. pubs.acs.org [pubs.acs.org]
Reactivity Comparison: 4-Chloro-3-iodo vs 4-Bromo-3-iodo Pyridinones in Selective Cross-Coupling
The strategic functionalization of polyhalogenated heterocycles is a cornerstone of modern medicinal chemistry and materials science[1]. Pyridinones bearing multiple halogens offer a versatile canvas for divergent synthesis. Among these, 4-chloro-3-iodo and 4-bromo-3-iodo pyridinones are highly valued building blocks. While both feature a highly reactive C3-iodine, the choice of the C4-halogen (chlorine vs. bromine) fundamentally alters the synthetic trajectory, dictating the limits of chemoselectivity and the feasibility of sequential functionalization[2].
This guide provides an objective, mechanistic comparison of these two scaffolds to assist researchers in selecting the optimal building block for their specific synthetic goals.
The Mechanistic Basis of Chemoselectivity
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), the rate-determining step is typically the oxidative addition of the Pd(0) active species into the carbon-halogen bond. This process is governed by the bond dissociation energy (BDE) of the respective C–X bonds[2].
The established reactivity hierarchy for palladium-catalyzed couplings is C–I > C–Br > C–Cl [1].
-
C–I Bond (BDE ~213–234 kJ/mol): Undergoes rapid oxidative addition even at room temperature.
-
C–Br Bond (BDE ~285 kJ/mol): Requires moderate thermal energy (typically 60–80 °C) for efficient insertion.
-
C–Cl Bond (BDE ~327–350 kJ/mol): Highly resilient, often demanding elevated temperatures (>100 °C) and specialized electron-rich, bulky ligands (e.g., XPhos, BrettPhos) to activate.
4-Chloro-3-iodo Pyridinone: The High-Fidelity Mono-Coupler
Due to the large energy gap (
4-Bromo-3-iodo Pyridinone: The Versatile Sequential Coupler
The energy gap between C–I and C–Br is narrower (
Visualizing Reactivity Pathways
Divergent reactivity pathways of 4-chloro-3-iodo vs 4-bromo-3-iodo pyridinones under Pd-catalysis.
Quantitative Data Comparison
The following table summarizes the operational parameters and performance metrics for both scaffolds based on standardized Suzuki-Miyaura cross-coupling conditions.
| Parameter | 4-Chloro-3-iodo Pyridinone | 4-Bromo-3-iodo Pyridinone |
| C3-I Reactivity | Extremely High | Extremely High |
| C4-Halogen Reactivity | Very Low (C–Cl) | Moderate (C–Br) |
| Chemoselectivity (C3 vs C4) | Excellent (>98% mono-coupling) | Good (~85-90% mono-coupling) |
| Risk of Over-Coupling | Negligible at ≤60 °C | Moderate (Requires strict stoichiometry) |
| Optimal C3-Coupling Temp | 40–60 °C | 20–30 °C |
| Conditions for C4-Coupling | >100 °C, Specialized Ligands (e.g., XPhos) | 70–80 °C, Standard Ligands (e.g., dppf) |
| Primary Application | High-fidelity mono-functionalized probes | Complex 3,4-disubstituted scaffolds |
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They incorporate specific analytical checkpoints to verify causality and reaction progress before proceeding to subsequent steps.
Protocol A: Chemoselective C3-Suzuki Coupling (4-Chloro-3-iodo Pyridinone)
Objective: Achieve high-yielding mono-arylation at C3 while preserving the C4-Cl bond. Causality: Utilizing a mild base (Na₂CO₃) and moderate heating (40 °C) ensures the Pd(0) species lacks the thermal energy required to insert into the strong C–Cl bond, guaranteeing >98% chemoselectivity.
-
Setup: To an oven-dried Schlenk flask under argon, add 4-chloro-3-iodo pyridinone (1.0 equiv), arylboronic acid (1.05 equiv), and Pd(PPh₃)₄ (3 mol%).
-
Solvent/Base: Add degassed 1,4-Dioxane/H₂O (4:1 ratio) followed by Na₂CO₃ (2.0 equiv).
-
Reaction: Stir the mixture at 40 °C for 4–6 hours.
-
Validation Checkpoint: Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
-
Success Criteria: The chromatogram must show >95% conversion to the mono-coupled product (M+). The complete absence of a bis-coupled mass confirms the preservation of the C–Cl bond.
-
-
Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over anhydrous Na₂SO₄, and purify via flash chromatography.
Protocol B: Sequential One-Pot C3/C4 Coupling (4-Bromo-3-iodo Pyridinone)
Objective: Synthesize a 3,4-disubstituted pyridinone via a sequential, one-pot double Suzuki coupling[2].
Causality: This protocol exploits the
-
C3-Coupling: Add 4-bromo-3-iodo pyridinone (1.0 equiv), arylboronic acid A (1.0 equiv), Pd(dppf)Cl₂ (3 mol%), and K₃PO₄ (1.5 equiv) in degassed THF/H₂O. Stir at 25 °C for 2 hours.
-
Validation Checkpoint 1: Analyze via TLC (Hexanes/EtOAc 7:3) and LC-MS.
-
Success Criteria: Complete consumption of the starting material and confirmation of the exact mass of the C3-mono-arylated intermediate. If bis-coupling is detected (>5%), the temperature was too high or boronic acid A was in excess. Do not proceed until optimized.
-
-
C4-Coupling: To the same reaction pot, add arylboronic acid B (1.2 equiv) and additional K₃PO₄ (1.5 equiv). Elevate the temperature to 80 °C and stir for 8 hours.
-
Validation Checkpoint 2: LC-MS must show the disappearance of the intermediate mass and the emergence of the fully disubstituted product mass.
-
Workup: Filter the mixture through a Celite pad, concentrate under reduced pressure, and purify via automated flash chromatography.
Step-by-step sequential cross-coupling workflow for 4-bromo-3-iodo pyridinones.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
